Bromo-PEG24-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109BrO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYWFMGACMLASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109BrO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bromo-PEG24-Boc: Structure, Properties, and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG24-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical properties, and its application in the synthesis of these emerging therapeutic agents.
Core Structure and Functionality
This compound is a molecule composed of three key functional components: a bromo group, a polyethylene glycol (PEG) chain with 24 repeating units, and a tert-butyloxycarbonyl (Boc) protected amine. This specific arrangement makes it an invaluable tool in the field of targeted protein degradation.
The bromo group serves as a reactive handle, readily undergoing nucleophilic substitution with functional groups such as thiols or amines present on a target protein ligand. The Boc-protected amine, on the other hand, provides a stable, yet easily deprotectable, point of attachment for an E3 ligase ligand. The long, hydrophilic PEG24 spacer is not merely a connector; it plays a critical role in modulating the physicochemical properties of the final PROTAC molecule, often enhancing solubility and influencing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][3]
Below is a diagram illustrating the general chemical structure of this compound.
References
An In-depth Technical Guide to Bromo-PEG24-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG24-Boc, a heterobifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, applications, and the experimental protocols for its use, offering a valuable resource for researchers in the life sciences.
Core Properties and Specifications
This compound, also referred to as Bromo-PEG24-t-butyl ester, is a polyethylene glycol (PEG)-based linker molecule. It features a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected functional group, separated by a 24-unit PEG chain. While a specific CAS number for the 24-PEG variant is not consistently reported in public databases, its shorter chain analogs provide a reference for its chemical class.
The key structural features of this compound are pivotal to its function. The bromo group serves as a reactive handle for nucleophilic substitution, readily reacting with moieties such as thiols. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc protecting group offers a stable shield for a terminal functional group (typically an amine) that can be removed under specific acidic conditions to allow for subsequent conjugation steps.
A summary of its key properties is presented in the table below:
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₉BrO₂₆ | |
| Molecular Weight | 1266.40 g/mol | |
| Appearance | Varies; often a colorless to pale yellow oil or solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound lies in its role as a flexible linker in the construction of complex biomolecules. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities.
PROTAC Synthesis
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These chimeric molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.
This compound is an ideal candidate for PROTAC synthesis due to:
-
Precise Length: The 24-unit PEG chain provides a significant and defined spatial separation between the two ligands, which is often necessary to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Enhanced Solubility: The hydrophilic PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.
-
Synthetic Versatility: The bromo and Boc-protected functional groups allow for a modular and stepwise approach to PROTAC assembly.
The general workflow for utilizing this compound in PROTAC synthesis is depicted below:
Navigating the Solution: A Technical Guide to Bromo-PEG24-Boc Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG24-Boc, a heterobifunctional linker critical in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for seamless integration into synthetic workflows and ensuring the purity and efficacy of the final therapeutic agent.
Core Concepts: Structural Determinants of Solubility
The solubility of this compound is governed by the interplay of its distinct structural motifs: the lipophilic tert-Butyloxycarbonyl (Boc) protecting group, the hydrophilic polyethylene glycol (PEG) chain, and the terminal bromine atom.
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar group enhances solubility in lipophilic organic solvents.
-
Polyethylene Glycol (PEG) Chain (n=24): The extensive 24-unit PEG chain imparts significant hydrophilicity, promoting solubility in a wide array of polar organic solvents and even aqueous media. The flexibility of the PEG backbone and its ability to form hydrogen bonds are key to its solubilizing power.
-
Terminal Bromide: The alkyl bromide functionality contributes to the molecule's overall polarity.
A conceptual illustration of these influencing factors is presented below.
Caption: Structural components of this compound and their contribution to its solubility profile.
Predictive Solubility Profile
| Solvent Classification | Solvent | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| N,N-Dimethylformamide (DMF) | Highly Soluble | |
| N,N-Dimethylacetamide (DMAC) | Highly Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble |
| Ch |
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of the Boc Protecting Group in Bromo-PEG24-Boc
The strategic application of heterobifunctional linkers is a cornerstone of modern bioconjugation, enabling the precise assembly of complex therapeutic and diagnostic agents. Among these, this compound has emerged as a versatile tool, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This technical guide elucidates the critical function of the tert-butyloxycarbonyl (Boc) protecting group within the this compound linker, detailing its role in facilitating controlled, sequential conjugation strategies.
Core Principles of the this compound Linker
The this compound molecule is a heterobifunctional linker composed of three key components, each with a distinct and vital function:
-
The Bromo Group (-Br): Located at one terminus, the bromide acts as an excellent leaving group.[3] This functional group is primed for nucleophilic substitution reactions, most commonly with thiol groups found in cysteine residues of proteins or other thiol-modified molecules, forming a stable thioether bond.[4][5]
-
The Polyethylene Glycol Chain (-PEG24-): The PEG spacer, consisting of 24 ethylene glycol units, imparts favorable physicochemical properties to the conjugate.[6] Its hydrophilicity enhances the aqueous solubility of potentially hydrophobic payloads, improves the pharmacokinetic profile by increasing hydrodynamic radius to reduce renal clearance, and can shield the conjugated molecule from enzymatic degradation and immunogenic responses.[7][][9]
-
The Boc-Protected Amine (-NH-Boc): At the other terminus lies a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group's primary function is to render the amine chemically inert, preventing it from participating in unwanted side reactions during the initial conjugation step involving the bromo- end.[1][10]
The defining characteristic of the Boc group is its stability in basic and nucleophilic conditions, yet its facile removal under mild acidic conditions.[11] This acid lability is fundamental to the linker's utility, allowing for the controlled, stepwise synthesis of complex biomolecules.
The Strategic Workflow of Sequential Conjugation
The dual reactivity of the this compound linker, managed by the Boc protecting group, permits a highly controlled, two-step conjugation workflow. This prevents the formation of undesired homodimers or complex reaction mixtures.
The logical flow involves:
-
First Conjugation: Reaction of the bromo- end with the first target molecule (e.g., a thiol-containing protein or payload). The Boc group ensures the amine terminus remains unreactive.
-
Deprotection: Removal of the Boc group under acidic conditions to expose the free primary amine.
-
Second Conjugation: Reaction of the newly liberated amine with a second target molecule (e.g., a protein with an activated carboxylic acid).
The Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is efficient and results in volatile byproducts (carbon dioxide and isobutene), simplifying purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 化合物 this compound|T17699|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. total-synthesis.com [total-synthesis.com]
Navigating the PROTAC Landscape: A Technical Guide to Bromo-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of therapeutic intervention by offering a novel modality for targeted protein degradation. These heterobifunctional molecules are at the forefront of drug discovery, enabling the selective removal of disease-causing proteins. At the core of every PROTAC is the linker, a critical component that bridges the target protein binder and the E3 ligase ligand. This guide provides an in-depth technical overview of a specific and widely used linker, Bromo-PEG24-Boc, including its suppliers, purchasing options, and a detailed examination of its role in PROTAC synthesis.
This compound: A Versatile Linker for PROTAC Development
This compound is a polyethylene glycol (PEG)-based linker that has gained prominence in the design and synthesis of PROTACs. The "Bromo" group provides a reactive handle for conjugation to a nucleophilic site on either the target protein binder or the E3 ligase ligand. The "PEG24" component refers to the 24-unit polyethylene glycol chain, which imparts favorable physicochemical properties such as increased hydrophilicity and improved solubility to the final PROTAC molecule. The "Boc" (tert-butyloxycarbonyl) protecting group caps the other end of the linker, allowing for controlled, stepwise synthesis.
The hydrophilic nature of the PEG chain can enhance cell permeability and modulate the pharmacokinetic profile of the PROTAC. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, ultimately influencing the efficiency of ubiquitination and subsequent degradation.
Supplier and Purchasing Options for this compound
A variety of chemical suppliers offer this compound and its derivatives. When selecting a supplier, researchers should consider factors such as purity, availability, cost, and the availability of technical support. The following table summarizes key quantitative data for this compound and a closely related analogue, Bromo-PEG24-t-butyl ester, from several reputable suppliers.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | Bromo-PEG24-t-butyl ester | BP-22981 | 1266.4 | >95% |
| ChemScene | This compound | CS-0117699 | 1266.4 | 98.59% |
| MedchemExpress | This compound | HY-131301 | 1266.4 | 98.99% |
| AxisPharm | Bromo-PEG24-t-butyl ester | AP11324 | 1266.36 | ≥95% |
| TargetMol | This compound | T17699 | 1266.4 | >98% |
Note: "Bromo-PEG24-t-butyl ester" is structurally very similar to this compound and is often used interchangeably in PROTAC synthesis. Researchers should consult the specific product data sheets for detailed structural information.
Experimental Protocols: Synthesis of a PROTAC Using this compound
The synthesis of a PROTAC is a multi-step process that involves the sequential conjugation of the target protein binder and the E3 ligase ligand to the linker. The following is a representative experimental protocol for the synthesis of a PROTAC using this compound. This protocol is intended as a general guideline and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Materials:
-
Warhead (target protein binder) with a suitable nucleophilic group (e.g., a primary amine or thiol)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
Step 1: Conjugation of the Warhead to the this compound Linker
-
Dissolve the warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by silica gel column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected intermediate from Step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure. The resulting amine salt can be used in the next step without further purification.
Step 3: Conjugation of the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the PROTAC Mechanism and Synthesis Workflow
Diagram 1: The PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Diagram 2: Experimental Workflow for PROTAC Synthesis
Caption: A streamlined workflow for the synthesis of a PROTAC molecule.
Bromo-PEG24-Boc molecular weight and formula
This technical guide provides essential information on Bromo-PEG24-Boc, a heterobifunctional PEG linker used in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and pharmacology.
Core Molecular Data
This compound is a long-chain polyethylene glycol (PEG) derivative containing a terminal bromo group and a tert-butyloxycarbonyl (Boc) protected functional group. The PEG chain consists of 24 ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.
Quantitative Molecular Information
| Property | Value |
| Molecular Formula | C₅₅H₁₀₉BrO₂₆ |
| Molecular Weight | 1266.40 g/mol [1] or 1266.4 g/mol [2] |
General Experimental Application: Bioconjugation
Bromo-PEG compounds are valuable reagents for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule, including increased solubility, extended half-life, and reduced immunogenicity. The bromo group of this compound can react with nucleophilic functional groups, such as thiols (-SH) present in cysteine residues of proteins, through a nucleophilic substitution reaction to form a stable thioether bond.
The Boc protecting group on the other end of the PEG linker can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation or modification. This dual functionality makes this compound a useful tool for constructing complex bioconjugates and PROTACs (Proteolysis Targeting Chimeras).
Experimental Workflow: Protein Thiol PEGylation
The following diagram illustrates a generalized workflow for the PEGylation of a protein using a bromo-PEGylated reagent like this compound.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Conjugation with Bromo-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and enhanced solubility.[1][2][3] Bromo-PEG24-Boc is a heterobifunctional linker that facilitates site-specific PEGylation. One terminus features a bromo group that readily reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, to form a stable thioether bond.[4][5] The other end is capped with a tert-butyloxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation to other molecules of interest, such as small molecule drugs, targeting ligands, or imaging agents.
The this compound linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex, and it also enhances the solubility and cell permeability of the PROTAC molecule.[10][11][12]
These application notes provide a detailed protocol for the conjugation of this compound to a protein, followed by the deprotection of the Boc group.
Data Presentation
Table 1: Key Parameters for this compound Conjugation to a Cysteine-Containing Protein
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Optimal ratio should be determined empirically. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Borate | Must be free of primary amines (e.g., Tris). |
| Reaction pH | 7.5 - 8.5 | Slightly basic pH facilitates deprotonation of the thiol group. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by SDS-PAGE or Mass Spectrometry. |
| Quenching Reagent | N-acetylcysteine, L-cysteine, or β-mercaptoethanol | Added in excess to stop the reaction. |
Table 2: Troubleshooting Guide for this compound Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Suboptimal pH- Insufficient molar excess of PEG reagent | - Ensure complete reduction with fresh reducing agents (e.g., TCEP)- Optimize reaction pH within the 7.5-8.5 range- Increase the molar ratio of this compound to protein |
| Protein Aggregation | - High protein concentration- Unfavorable buffer conditions | - Decrease the protein concentration- Screen different buffer compositions |
| Non-specific Labeling | - Reaction pH is too high, leading to reaction with other nucleophiles (e.g., lysine) | - Lower the reaction pH to the recommended range |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the site-specific conjugation of this compound to a cysteine residue on a target protein.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate at room temperature for 1 hour.
-
Remove the reducing agent by dialysis or using a desalting column equilibrated with Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the this compound-conjugated protein from excess PEG reagent and unreacted protein using a suitable chromatography method such as SEC or IEX.
-
Monitor the purification process by SDS-PAGE and/or UV-Vis spectroscopy.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Purified Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Resuspension buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.
-
Dissolve the lyophilized protein in a solution of 50% TFA in anhydrous DCM.
-
-
Deprotection Reaction:
-
Incubate the solution at room temperature for 30 minutes to 2 hours. The optimal reaction time should be determined empirically to ensure complete deprotection without protein degradation.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove any residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a final purification step (e.g., dialysis or desalting column) to remove any remaining impurities.
-
-
Characterization:
-
Confirm the complete removal of the Boc group by mass spectrometry. The deprotected protein will have a lower molecular weight than the Boc-protected version.
-
Mandatory Visualization
Caption: Workflow for protein conjugation with this compound.
Caption: PROTAC signaling pathway for targeted protein degradation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. precisepeg.com [precisepeg.com]
- 5. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromo-PEG24-Boc Reaction with Cysteine Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific modification of cysteine residues in proteins and peptides using Bromo-PEG24-Boc. This heterobifunctional reagent allows for the covalent attachment of a 24-unit polyethylene glycol (PEG) spacer, which is temporarily capped with a tert-butyloxycarbonyl (Boc) protecting group. This methodology is invaluable for enhancing the therapeutic properties of proteins, such as increasing serum half-life, improving solubility, and reducing immunogenicity.
Principle of the Reaction
The core of this application lies in the nucleophilic substitution reaction between the thiol group (-SH) of a cysteine residue and the bromo group (-Br) of the this compound reagent. The thiol group, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile, attacking the carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the PEG chain to the cysteine residue.
The reaction is highly specific for cysteine residues under controlled pH conditions, minimizing off-target modifications of other amino acid side chains. The Boc protecting group on the distal end of the PEG chain remains intact during this process and can be subsequently removed under acidic conditions to reveal a primary amine, allowing for further conjugation to other molecules of interest, such as targeting ligands, fluorescent dyes, or other therapeutic agents.
Key Applications
-
Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of proteins, reducing renal clearance and extending their circulation half-life.
-
Enhancing Stability and Solubility: The hydrophilic nature of the PEG chain can improve the solubility and stability of proteins, preventing aggregation.
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system.
-
Probing Protein Redox State: Cysteine PEGylation can be used to study the oxidation state of specific cysteine residues, which is crucial in redox signaling pathways.[1][2]
-
Site-Specific Conjugation: By introducing a cysteine residue at a specific site through mutagenesis, PEGylation can be directed to a precise location on the protein, preserving its biological activity.[3][4][5]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the well-established reactivity of bromo- and other thiol-reactive PEG reagents.
| Parameter | Typical Value/Range | Notes |
| Optimal Reaction pH | 7.5 - 8.5 | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer reaction times to minimize potential protein degradation. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the specific protein. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess of the PEG reagent is typically used to drive the reaction to completion. |
| Expected Yield | >80% (mono-PEGylated) | Yield is dependent on the accessibility of the cysteine residue and optimization of reaction conditions. |
| Bond Stability | High | The resulting thioether bond is stable under physiological conditions. |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol outlines the general procedure for conjugating this compound to a protein with an available cysteine residue.
Materials:
-
Protein containing a free cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris or PBS, pH 7.5-8.5, containing 1-5 mM EDTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis materials
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein.
-
-
Analysis and Characterization:
-
Determine the protein concentration of the purified PEGylated protein.
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chain.
-
Further characterization can be performed using techniques such as mass spectrometry to confirm the degree of PEGylation.
-
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Cold diethyl ether
-
Centrifuge
-
Suitable buffer for final resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-PEGylated protein.
-
Resuspend the lyophilized protein in a solution of 50-95% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Protein Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a buffer exchange using a desalting column if necessary to remove any remaining traces of ether.
-
Visualizations
Caption: Reaction mechanism of this compound with a cysteine thiol group.
Caption: General experimental workflow for cysteine-specific PEGylation.
Caption: Workflow for studying protein redox state using cysteine PEGylation.
References
- 1. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-PEGylation - A mobility shift approach to assess the redox state of cysteines in candidate proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of PROTACs Using Bromo-PEG24-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Bromo-PEG24-Boc linker. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (comprising the target protein, PROTAC, and an E3 ubiquitin ligase), as well as its physicochemical properties like solubility and cell permeability.[1][2]
The this compound linker features a 24-unit polyethylene glycol (PEG) chain, which imparts significant hydrophilicity to the final PROTAC molecule. This can enhance aqueous solubility, a common challenge in PROTAC development, and modulate cell permeability.[1] The linker is functionalized with a bromo group for coupling to one of the ligands (typically via nucleophilic substitution) and a Boc-protected amine for subsequent deprotection and coupling to the second ligand (usually via amide bond formation).
I. Overview of PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling process. One of the ligands (either for the protein of interest or the E3 ligase) is first coupled to the bromo-functionalized end of the linker. Following this, the Boc protecting group is removed from the other end of the linker to expose a primary amine, which is then coupled to the second ligand. This process can be performed in solution or on a solid phase.
Below is a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.
II. Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of PROTACs using this compound. A solid-phase synthesis approach is presented as the primary example due to its advantages in purification and handling. A solution-phase adaptation for the key steps is also described.
A. Solid-Phase Synthesis of a PROTAC
This protocol is adapted from established solid-phase synthesis methodologies and provides a representative procedure. It assumes the use of a resin-bound E3 ligase ligand (e.g., pomalidomide) as the starting point.
Materials and Reagents:
-
Resin-bound E3 ligase ligand (e.g., pomalidomide-functionalized aminomethylated polystyrene resin)
-
This compound
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., carboxylic acid)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
HPLC grade acetonitrile and water
Protocol 1: Linker Attachment
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.
-
Linker Coupling: To the swollen resin, add a solution of this compound (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 12-24 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection
-
Resin Swelling: Swell the resin from the previous step in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours.
-
Washing: Wash the resin with DCM (3 times).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (3 times).
-
Washing: Wash the resin again with DCM (3 times).
Protocol 3: POI Ligand Coupling
-
Resin Swelling: Swell the deprotected resin in DMF for 30 minutes.
-
Ligand Coupling: To the resin, add a solution of the POI ligand (with a carboxylic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Reaction: Shake the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.
-
Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Evaporate the TFA under a stream of nitrogen.
-
Purification: Purify the crude PROTAC by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile and water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
B. Solution-Phase Synthesis Adaptation
For researchers preferring solution-phase synthesis, the key coupling and deprotection steps can be adapted as follows. Note that purification after each step is crucial.
Protocol 5: Solution-Phase Ligand 1 Coupling
-
Reaction Setup: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or phenol, 1 equivalent) and this compound (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base such as DIPEA or cesium carbonate (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-24 hours, monitoring by LC-MS.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent. Purify the crude product by flash column chromatography.
Protocol 6: Solution-Phase Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate in anhydrous DCM.
-
TFA Addition: Cool the solution to 0 °C and slowly add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt can often be used directly in the next step after co-evaporation with toluene to remove residual TFA.
The subsequent coupling of the second ligand would follow a standard amide coupling protocol using reagents like HATU or HBTU.
III. Quantitative Data Presentation
The following table presents illustrative quantitative data for a hypothetical PROTAC synthesized using a long-chain PEG linker. Actual values will vary depending on the specific ligands, reaction conditions, and purification methods employed.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Overall Yield | 5-20% | Calculated from starting material |
| Purity | >95% | RP-HPLC |
| Characterization | ||
| Molecular Weight | Confirmed | LC-MS (ESI) |
| Structure | Confirmed | ¹H and ¹³C NMR |
| Biological Activity | ||
| DC₅₀ (Degradation) | 1-100 nM | Western Blot or In-Cell Assay |
| Dₘₐₓ (Degradation) | >80% | Western Blot or In-Cell Assay |
| Binary Binding (POI) | 10-500 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Binary Binding (E3 Ligase) | 10-500 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.[3]
IV. PROTAC Mechanism of Action: Signaling Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This catalytic process is illustrated in the following diagram.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
V. Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when enhanced aqueous solubility and a long, flexible spacer are desired. The provided protocols offer a comprehensive guide for researchers to synthesize and characterize PROTACs using this linker. The modular nature of PROTAC synthesis allows for the adaptation of these protocols to a wide variety of protein targets and E3 ligases, facilitating the development of novel therapeutics for a range of diseases.
References
Step-by-Step Guide for Bromo-PEG24-Boc Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the bioconjugation of Bromo-PEG24-Boc, a heterobifunctional linker crucial in the development of advanced biotherapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation tables, and visual workflows to ensure successful conjugation and purification of your target biomolecules.
Introduction
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal bromo group and a tert-butyloxycarbonyl (Boc)-protected amine. This unique structure allows for a sequential, two-step conjugation strategy. The bromo group readily reacts with nucleophiles, most commonly the thiol group of a cysteine residue on a protein or peptide, via an alkylation reaction. Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a primary amine. This newly available amine can then be conjugated to a second molecule of interest, such as a small molecule drug, a targeting ligand, or a fluorescent probe.
The 24-unit PEG chain enhances the solubility and stability of the resulting bioconjugate, and can improve its pharmacokinetic properties by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[1] This makes this compound an ideal linker for applications in drug delivery and the development of complex biomolecular constructs like PROTACs.
Data Presentation
Reagent Specifications
| Property | Value |
| Chemical Name | 1-Bromo-2-(2-(2-(...-(2-(tert-butoxycarbonylamino)ethoxy)...)ethoxy)ethoxy)ethane (24 PEG units) |
| Molecular Formula | C₅₅H₁₀₉BrNO₂₆ |
| Molecular Weight | 1266.40 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Expected Conjugation Efficiencies
The following table summarizes the expected conjugation efficiencies for the reaction of a bromo-PEG reagent with thiol and amine nucleophiles under optimized conditions. These values can serve as a baseline for your experiments.
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Thiol (e.g., Cysteine) | 7.5 - 8.5 | 3:1 | 4 | 25 | > 90 |
| Amine (e.g., Lysine) | 8.5 | 5:1 | 24 | 25 | 70 - 85 |
Data is based on reactions with model compounds and may vary depending on the specific biomolecule.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound bioconjugation.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the alkylation of a cysteine residue on a protein with this compound.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.
-
Remove the reducing agent using a desalting column or by dialysis against the Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. To prevent re-oxidation of the thiol, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (e.g., β-mercaptoethanol) to the reaction mixture to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from excess PEG reagent and quenching reagent using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). (See Protocol 3 for details).
-
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEGylated protein (lyophilized)
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Resuspension Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.
-
Resuspend the lyophilized protein in the Deprotection Solution.
-
-
Deprotection Reaction:
-
Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need to be optimized to ensure complete deprotection without protein degradation. Monitor the deprotection by LC-MS if possible.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a final purification step using a desalting column or dialysis to remove any remaining salts.
-
Protocol 3: Conjugation of the Deprotected Amine with an NHS-Ester
This protocol describes the conjugation of the newly exposed amine with an N-hydroxysuccinimide (NHS)-ester activated molecule.
Materials:
-
Deprotected PEGylated protein with a free amine
-
NHS-ester of the molecule to be conjugated
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Reaction Setup:
-
Ensure the deprotected PEGylated protein is in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10-20 mM stock solution of the NHS-ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-ester solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. If using a fluorescent dye, protect the reaction from light.
-
-
Purification of the Final Bioconjugate:
-
Purify the final bioconjugate to remove the unconjugated protein and excess labeling reagent using SEC or IEX.
-
Protocol 4: Purification and Characterization
Purification by Size Exclusion Chromatography (SEC):
-
Column: A suitable SEC column for protein separation (e.g., Superdex 200 or similar).
-
Mobile Phase: PBS, pH 7.4.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the PEGylated protein, which will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
Analyze the collected fractions by SDS-PAGE and/or LC-MS to confirm purity.
-
Characterization by MALDI-TOF Mass Spectrometry:
-
Matrix: Sinapinic acid (for proteins) or 2,5-dihydroxybenzoic acid (DHB).
-
Sample Preparation:
-
Mix the purified bioconjugate (0.5-1 µL) with an equal volume of the matrix solution on the MALDI target plate.
-
Allow the mixture to air dry (dried-droplet method).
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The mass of the bioconjugate should be equal to the mass of the protein plus the mass of the this compound linker and any subsequently conjugated molecule.
Mandatory Visualizations
References
Application Note: Analytical Methods for the Characterization of Bromo-PEG24-Boc Conjugates
Abstract
This application note provides detailed methodologies for the comprehensive characterization of Bromo-PEG24-Boc, a heterobifunctional linker commonly used in the development of bioconjugates and targeted drug delivery systems. The structural integrity, purity, and identity of these linkers are critical to ensure the quality and efficacy of the final therapeutic product. This document outlines protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. Data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[] this compound is a specific type of linker featuring a bromo group at one terminus, which can serve as a reactive site for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine at the other end.[2][3] The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[4] The precise chemical structure and purity of these linkers must be rigorously verified to ensure the successful and reproducible synthesis of well-defined bioconjugates.
This application note details the primary analytical techniques for the characterization of this compound:
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and integrity of the molecule.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and confirm the identity of the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the compound.
Materials and Reagents
-
This compound conjugate
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Methanol (for MS)
-
5 mm NMR tubes
-
HPLC vials
-
Mass spectrometry vials
Experimental Protocols
¹H NMR Spectroscopy
¹H NMR is a powerful tool for the structural elucidation of this compound. It allows for the identification and integration of proton signals corresponding to the Boc group, the PEG backbone, and the functional end groups.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 10 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks corresponding to the different proton environments.
-
Expected ¹H NMR Data:
The following table summarizes the expected chemical shifts for the protons in this compound.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | singlet | 9H |
| -CH ₂-NH-Boc | ~3.3-3.4 | multiplet | 2H |
| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.64 | singlet | ~92H |
| -CH ₂-CH ₂-Br | ~3.79 | triplet | 2H |
| -CH ₂-Br | ~3.45 | triplet | 2H |
Note: The integration values are approximate and may vary slightly. The large singlet of the PEG backbone often contains contributions from multiple overlapping methylene groups.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of the this compound conjugate, confirming its identity. The PEG chain's polydispersity will result in a distribution of peaks separated by 44.03 Da, corresponding to the ethylene glycol repeating unit (C₂H₄O).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 500-2000
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the charge state of the ions (typically [M+Na]⁺ or [M+K]⁺ for PEG compounds).
-
Calculate the molecular weight of the most abundant peak in the distribution.
-
Observe the characteristic repeating unit of 44.03 Da.
-
Expected ESI-MS Data:
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion Adducts [M+Na]⁺ (m/z) |
| This compound | C₅₅H₁₀₉BrNO₂₆ | 1265.65 | 1288.64 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is employed to assess the purity of the this compound conjugate. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) is recommended.[]
Protocol:
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase A to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C4 or C18, 3.5-5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
-
Data Analysis:
-
Integrate the peak corresponding to the this compound conjugate.
-
Calculate the purity of the sample based on the relative peak area.
-
Visualizations
Caption: Structure of this compound.
Caption: Analytical workflow diagram.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound conjugates. The combination of ¹H NMR, ESI-MS, and RP-HPLC allows for the unambiguous confirmation of the chemical structure, molecular weight, and purity of these critical linkers. Adherence to these protocols will ensure the quality and consistency of this compound, thereby facilitating the development of well-defined and effective bioconjugates for therapeutic applications.
References
Application Notes and Protocols for Targeted Degradation of BRD4 using Bromo-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bromo-PEG24-Boc in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas. PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their function.
Introduction to PROTAC Technology and BRD4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven mechanism can offer advantages over traditional occupancy-driven inhibition.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs. The this compound linker provides a long, flexible chain that can facilitate the formation of a productive ternary complex between BRD4 and an E3 ligase.
Quantitative Data for Representative BRD4-Targeting PROTACs
While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following tables summarize the performance of well-characterized BRD4-targeting PROTACs, many of which employ PEG-based linkers. This data provides a benchmark for the expected efficacy of a this compound-containing BRD4 degrader.
Table 1: In Vitro Degradation of BRD4 by Representative PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| dBET1 | Pomalidomide | PEG-based | MV4;11 | <100 | >85 | 18 | [1] |
| ARV-825 | Pomalidomide | PEG-based | Burkitt's Lymphoma | <1 | >90 | 4 | [2] |
| MZ1 | VHL Ligand | PEG-based | HeLa | ~24 | >90 | 24 | [3] |
| ZXH-3-26 | VHL Ligand | PEG-based | HeLa | 5 | >90 | 5 | [4] |
| dBRD4-BD1 | Not Specified | Not Specified | MM.1S | 280 | 77 | 24 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Antiproliferative Activity of Representative BRD4 PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| ARV-825 | THP-1 | 0.81 | [6] |
| dBET1 | MV4;11 | 4.6 | [1] |
| PROTAC 1 | Burkitt's Lymphoma | <1 | [2] |
| PROTAC 5 | BxPC3 | 165 | [2] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG24-Boc in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG24-Boc is a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the development of targeted therapeutics in oncology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker, featuring a bromo group at one end and a Boc-protected amine at the other, offers a versatile platform for conjugating a target protein ligand and an E3 ubiquitin ligase ligand. The extended 24-unit PEG chain enhances the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC molecule.[1][2] The Boc protecting group allows for controlled, stepwise synthesis, ensuring precise construction of the final bioactive compound.[3]
PROTACs synthesized using this compound operate by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs) that are implicated in cancer progression. By facilitating the formation of a ternary complex between the POI and an E3 ligase, the PROTAC mediates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The length of the PEG linker is a critical parameter influencing the efficacy of the PROTAC, with longer linkers often proving beneficial for spanning the distance between the target protein and the E3 ligase, thus enabling productive ternary complex formation.[1][2]
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity in downregulating a target protein in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.[6][7]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, which are essential for its application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₉BrNO₂₆ | |
| Molecular Weight | 1266.36 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C | |
| Purity | ≥95% |
Application: Synthesis of a PROTAC Targeting a Kinase in the PI3K/AKT/mTOR Pathway
This section outlines a representative two-step synthetic workflow for a kinase-targeting PROTAC utilizing this compound. The synthesis involves the initial conjugation of the linker to an E3 ligase ligand (e.g., pomalidomide for recruiting Cereblon [CRBN]) followed by Boc deprotection and subsequent coupling to a kinase inhibitor (the "warhead").
Experimental Protocol: PROTAC Synthesis
Materials and Reagents:
-
This compound
-
Pomalidomide
-
Kinase inhibitor with a suitable functional group for amide coupling (e.g., a carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
LC-MS and NMR for reaction monitoring and characterization
Step 1: Conjugation of this compound to Pomalidomide
-
Dissolve pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Bromo-PEG24-Pomalidomide intermediate.
Step 2: Boc Deprotection
-
Dissolve the Bromo-PEG24-Pomalidomide intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine is used directly in the next step.
Step 3: Coupling with Kinase Inhibitor
-
Dissolve the kinase inhibitor-carboxylic acid (1.0 eq) and the deprotected Bromo-PEG24-Pomalidomide amine TFA salt (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the pure compound.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Application: Evaluation of PROTAC-Mediated Protein Degradation
The efficacy of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target kinase in a relevant cancer cell line. Western blotting is a standard method for quantifying the reduction in target protein levels.
Experimental Protocol: Western Blot Analysis of Kinase Degradation
Materials and Reagents:
-
Cancer cell line expressing the target kinase (e.g., a breast or prostate cancer cell line)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
-
Quantitative Data on the Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial determinant of PROTAC efficacy. The following table summarizes representative data from studies on PROTACs with varying linker lengths targeting different oncoproteins. While specific data for a PEG24 linker is not always available, the trends observed with other long-chain PEG linkers provide valuable insights.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [2] |
| ERα | VHL | PEG | 16 | 100 | >80 | [2] |
| TBK1 | VHL | PEG/Alkyl | <12 | Inactive | - | [1] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | [1] |
| BTK | CRBN | PEG | <11 | Reduced efficacy | - | |
| BTK | CRBN | PEG | >11 | Increased efficacy | - | |
| PI3K/mTOR | VHL | Alkyl | 8 | 42.23-227.4 | 71.3-88.6 | [6] |
Data Interpretation: The data consistently demonstrates that an optimal linker length is essential for potent protein degradation. For several targets, longer linkers are more effective at inducing degradation, likely by providing the necessary flexibility and reach to facilitate a productive ternary complex.[1][2] However, excessively long linkers can sometimes lead to a decrease in efficacy due to entropic penalties. Therefore, empirical testing of various linker lengths is often necessary to identify the optimal PROTAC for a given target.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: PROTAC Synthesis
Caption: A representative workflow for the synthesis of a kinase-targeting PROTAC.
Logical Relationship: PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC molecule.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. promega.co.jp [promega.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols: Cell Permeability Assays for Bromo-PEG24-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are typically large, often exceeding the conventional 'rule-of-five' guidelines for drug-likeness, which presents significant challenges to their cell permeability and overall bioavailability.[1][2] The incorporation of a long, flexible Bromo-PEG24-Boc linker introduces distinct physicochemical properties. The polyethylene glycol (PEG) component can enhance solubility and may allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially aiding membrane traversal.[3][4] Conversely, the bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting group, while crucial for synthesis, can further increase the molecule's size and lipophilicity, impacting its permeability profile.[5][6]
Accurate assessment of cell permeability is therefore a critical step in the development of effective PROTAC therapeutics.[7] This document provides detailed application notes and protocols for key cell permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay—tailored for the evaluation of this compound containing PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[8] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[9][10] The PROTAC is then released to engage in further catalytic cycles of degradation.[8]
Caption: General mechanism of action for a PROTAC molecule.
Data Presentation: Quantitative Permeability Data
Summarizing permeability data in a structured format is essential for comparing different PROTAC candidates and assay conditions.
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) A→B | Apparent Permeability (Papp) (10⁻⁶ cm/s) B→A | Efflux Ratio (B→A / A→B) | % Recovery | Notes |
| This compound-PROTAC-01 | PAMPA | 0.5 | N/A | N/A | 85 | Models passive diffusion only. |
| This compound-PROTAC-01 | Caco-2 | 0.2 | 1.8 | 9.0 | 75 | High efflux ratio suggests active transport. |
| This compound-PROTAC-01 | Caco-2 (+BSA) | 0.3 | 2.1 | 7.0 | 92 | BSA improved recovery.[11] |
| This compound-PROTAC-02 | MDCK-MDR1 | 0.1 | 2.5 | 25.0 | 70 | Strong substrate for P-gp efflux pump.[12] |
| Control (Propranolol) | Caco-2 | 20.0 | 21.0 | 1.05 | >95 | High permeability control. |
| Control (Atenolol) | Caco-2 | 0.1 | 0.1 | 1.0 | >95 | Low permeability control. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess passive membrane permeability.[13][14] It is particularly useful for early-stage screening.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor compartments)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of the donor plate and allow it to impregnate for 5 minutes.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate. For compounds with low solubility, 0.5-2% Bovine Serum Albumin (BSA) can be added to the acceptor buffer to improve recovery.[11]
-
Donor Plate Preparation: Prepare the PROTAC working solution by diluting the stock solution in PBS to a final concentration of 10-50 µM (final DMSO concentration should be <1%). Add 200 µL of the working solution to the donor plate wells.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-16 hours, protected from light and with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay is the industry standard for predicting human intestinal absorption and identifying substrates of active transport.[11][15]
Principle: Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[15] The transport of a compound across this monolayer from the apical (A) to the basolateral (B) side, and vice versa, is measured to determine Papp and the efflux ratio.[11] An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[16]
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Dosing:
-
A→B Transport: Add the PROTAC working solution (10-50 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.
-
B→A Transport: Add the PROTAC working solution to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.
-
Sampling: At the end of the incubation, take samples from the acceptor compartments for analysis. Also, take a sample from the donor compartment to calculate mass balance and recovery.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate Papp for both A→B and B→A directions and determine the efflux ratio.
Note on PROTACs: Due to the low solubility and potential for non-specific binding of PROTACs, adding 0.25-1% BSA to the basolateral buffer is often necessary to improve recovery.[11] However, high concentrations of BSA may interfere with the identification of efflux substrates.[11]
MDCK-MDR1 Permeability Assay
This assay is specifically designed to identify substrates of the P-glycoprotein (P-gp/MDR1) efflux pump, which is highly expressed at the blood-brain barrier.[12][17]
Principle: MDCK cells are transfected to overexpress the human MDR1 gene, which encodes the P-gp efflux protein.[18] A high B→A to A→B transport ratio in this cell line is a strong indicator that the compound is a P-gp substrate.[12]
Protocol: The protocol is similar to the Caco-2 assay, with the following key differences:
-
Cell Line: Use MDCK-MDR1 cells. A wild-type MDCK cell line can be used as a control.[18]
-
Culture Time: MDCK cells form a confluent monolayer more rapidly, typically within 3-5 days.[12]
-
Interpretation: The primary endpoint is the efflux ratio. An efflux ratio ≥ 2 is indicative of P-gp mediated efflux.[17] The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A) to confirm the involvement of P-gp.[12]
Factors Influencing PROTAC Permeability
The cell permeability of a this compound containing PROTAC is a complex interplay of its structural components and physicochemical properties.
Caption: Factors influencing the cell permeability of PROTACs.
Conclusion
Evaluating the cell permeability of this compound containing PROTACs requires a multi-assay approach to build a comprehensive understanding of their transport properties. The high-throughput PAMPA assay is suitable for initial screening of passive diffusion, while the Caco-2 and MDCK-MDR1 assays provide crucial insights into active transport and efflux mechanisms that are vital for predicting in vivo behavior. Given the unique structure of these PROTACs, optimization of assay conditions, such as the inclusion of BSA, is often necessary to obtain reliable and reproducible data. The strategic application of these assays will enable researchers to select and optimize PROTAC candidates with improved drug-like properties for further development.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. enamine.net [enamine.net]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PAMPA | Evotec [evotec.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bromo-PEG24-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects these two components is critical to the overall efficacy, safety, and pharmacokinetic profile of the ADC. Bromo-PEG24-Boc is a heterobifunctional linker that incorporates a long-chain polyethylene glycol (PEG) spacer, offering significant advantages in ADC design. The PEG moiety enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the solubility and stability of the final ADC.[1][2] The extended PEG24 chain can also favorably impact the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Physicochemical Properties and Advantages of this compound in ADCs
The incorporation of a this compound linker in an ADC construct offers several key advantages:
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The long, hydrophilic PEG24 chain of the linker helps to counteract this hydrophobicity, improving the solubility and physical stability of the ADC.[1][6]
-
Improved Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG24 spacer can reduce renal clearance, leading to a longer plasma half-life of the ADC.[3][4][5] This extended circulation time can result in greater exposure of the tumor to the therapeutic agent.
-
Flexible Spacer: The 24-unit PEG chain provides a long and flexible spacer between the antibody and the payload. This can minimize steric hindrance that might otherwise interfere with the antibody's binding to its target antigen.
-
Versatile Conjugation Chemistry: The bromo and Boc-protected amine functionalities allow for sequential conjugation of the payload and the antibody, providing control over the synthesis process.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker can significantly influence the properties of an ADC. The following tables summarize quantitative data from studies on ADCs with varying PEG chain lengths. While not all data is specific to this compound, it provides valuable insights into the expected impact of a long-chain PEG linker.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Conjugation Method | Achieved Average DAR | Reference |
| PEG4 | Cysteine | 2.5 | [7] |
| PEG8 | Cysteine | 4.8 | [7] |
| PEG12 | Cysteine | 3.7 | [7] |
| PEG24 | Cysteine | 3.0 | [7] |
| PEG8 | Lysine | High | [7] |
| PEG12 | Lysine | 2.7 - 3.0 | [7] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Chain Length | Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | No PEG | NCI-N87 | ~1 | [4][5] |
| Affibody-PEG4k-MMAE | 4 kDa | NCI-N87 | ~6.5 | [4][5] |
| Affibody-PEG10k-MMAE | 10 kDa | NCI-N87 | ~22.5 | [4][5] |
Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linkers
| Conjugate | PEG Chain Length | Half-life (min) | Clearance Rate | Reference |
| Affibody-MMAE | No PEG | 19.6 | High | [4][5] |
| Affibody-PEG4k-MMAE | 4 kDa | 49.2 | Moderate | [4][5] |
| Affibody-PEG10k-MMAE | 10 kDa | 219.0 | Low | [4][5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of specific reaction conditions may be necessary depending on the antibody and payload used.
Protocol 1: Synthesis of Payload-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the deprotected amine of the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid functional group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable peptide coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, remove the solvent and TFA under reduced pressure to obtain the crude bromo-PEG24-amine salt.
-
Amide Coupling: a. Dissolve the cytotoxic payload and the deprotected bromo-PEG24-amine in anhydrous DMF. b. Add DIPEA to neutralize the amine salt and to act as a base (2-3 equivalents). c. Add the coupling agent (e.g., PyBOP, 1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Once the reaction is complete, purify the payload-linker conjugate by reverse-phase HPLC. g. Characterize the purified product by mass spectrometry to confirm the molecular weight.
Protocol 2: Antibody-Payload-Linker Conjugation via Thiol Alkylation
This protocol describes the conjugation of the bromo-functionalized payload-linker to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified payload-linker conjugate from Protocol 1
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.5-8.0)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Size-exclusion chromatography (SEC) system for purification
-
Hydrophobic interaction chromatography (HIC) system for DAR determination
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: a. To the antibody solution, add a calculated amount of TCEP or DTT to achieve the desired level of disulfide bond reduction (typically 2-10 molar equivalents). b. Incubate the reaction at 37°C for 30-60 minutes. c. Immediately purify the reduced antibody using a desalting column equilibrated with reaction buffer to remove the reducing agent.
-
Conjugation Reaction: a. Dissolve the payload-linker conjugate in a co-solvent such as DMSO or DMF. b. Add the payload-linker solution to the reduced antibody solution (typically at a 5-20 fold molar excess of linker to antibody). c. Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal temperature and time should be determined empirically.
-
Quenching: a. Add an excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromo groups on the payload-linker. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated payload-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC). b. The purified ADC can be concentrated using an appropriate ultrafiltration device.
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method: a. Use a HIC column (e.g., Butyl-NPR). b. Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0). c. Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0). d. Elute the ADC with a decreasing salt gradient. e. Monitor the elution profile at 280 nm. f. The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Method: a. Seed target cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours. c. Add MTT solution to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals with DMSO or a similar solvent. e. Measure the absorbance at 570 nm. f. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.[3][]
Mandatory Visualizations
ADC Development Workflow
Caption: Workflow for ADC development using this compound.
ADC Mechanism of Action with a Cleavable Linker
Caption: Mechanism of action for an ADC with a cleavable linker.
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bromo-PEG24-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis and utilization of Bromo-PEG24-Boc, a key heterobifunctional linker in Proteolysis-Targeting Chimeras (PROTACs) and other advanced drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can typically be attributed to several key factors:
-
Incomplete Williamson Ether Synthesis: The reaction to form the ether linkage of the PEG chain can be inefficient, leading to a significant amount of unreacted starting materials.
-
Side Reactions: The most common side reaction is E2 elimination, particularly if the reaction temperature is too high or sterically hindered bases are used. This results in the formation of an alkene instead of the desired ether.
-
Inefficient Boc Protection: Incomplete protection of the terminal amine will lead to a mixture of products that are difficult to separate and will lower the yield of the desired this compound.
-
Product Loss During Workup and Purification: The high polarity of PEG-containing molecules can make extraction and purification challenging, often leading to significant product loss. These compounds may adhere strongly to silica gel, resulting in poor recovery from column chromatography.
Q2: How can I optimize the Williamson Ether Synthesis step for better yield?
Optimizing the Williamson ether synthesis is critical for maximizing your yield. Consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the PEG-alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.
-
Solvent Selection: A polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is recommended to ensure the solubility of the reactants and facilitate the SN2 reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also favor the E2 elimination side reaction. A temperature range of 50-80°C is often a good starting point.
-
Stoichiometry: Use a slight excess of the alkylating agent to drive the reaction to completion.
Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I avoid it?
A common byproduct in reactions involving PEG-halides is the corresponding PEG-dimer, formed by the reaction of the alkoxide with another molecule of the starting PEG-halide. To minimize this, a slow addition of the alkylating agent to the reaction mixture containing the deprotonated PEG-alcohol can be beneficial. This keeps the concentration of the electrophile low and favors the desired intramolecular reaction.
Q4: My final product appears pure by TLC, but the isolated yield after column chromatography is very low. What can I do?
The high polarity of this compound can lead to irreversible adsorption on silica gel. Here are some strategies to improve recovery:
-
Alternative Purification Methods: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective method for purifying highly polar, long-chain PEG compounds.
-
Modified Column Chromatography: If using silica gel, consider using a less polar solvent system and adding a small amount of a polar modifier like methanol to your eluent to reduce tailing and improve recovery. A gradient elution from a less polar to a more polar solvent system can also be effective.
-
Precipitation: In some cases, the product can be purified by precipitation from a solvent in which it is soluble (e.g., dichloromethane) into a solvent in which it is insoluble (e.g., cold diethyl ether).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound reactions.
Problem 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of PEG-OH | - Use a stronger base (e.g., NaH).- Ensure anhydrous reaction conditions as water will quench the base.- Allow sufficient time for deprotonation before adding the alkylating agent. |
| Low Reactivity of Alkylating Agent | - Use a more reactive leaving group (e.g., tosylate instead of bromide).- Increase the reaction temperature moderately, while monitoring for side products. |
| Poor Solubility of Reactants | - Switch to a more suitable polar aprotic solvent (e.g., DMF, DMSO).- Ensure all reactants are fully dissolved before proceeding with the reaction. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| E2 Elimination | - Lower the reaction temperature.- Use a less sterically hindered base.- Ensure the halide is on a primary carbon if synthesizing the PEG chain from smaller units. |
| Dimerization of PEG Chains | - Employ a slow addition of the alkylating agent to the reaction mixture.- Use a higher dilution to favor intramolecular reactions if applicable. |
| Incomplete Boc Protection | - Use a slight excess of Boc anhydride.- Ensure the presence of a suitable base (e.g., triethylamine, DIPEA) to neutralize the acid formed during the reaction.- Monitor the reaction to completion using TLC or LC-MS. |
Problem 3: Low Isolated Yield After Purification
| Possible Cause | Suggested Solution |
| Product Adhesion to Silica Gel | - Switch to reverse-phase HPLC for purification.- Use a different stationary phase for column chromatography (e.g., alumina).- Add a polar modifier (e.g., 1-5% methanol) to the eluent. |
| Product Loss During Aqueous Workup | - The long PEG chain can increase water solubility. Saturate the aqueous phase with NaCl before extraction.- Perform multiple extractions with an organic solvent (e.g., dichloromethane). |
| Product Degradation | - If the molecule is sensitive to acid or base, ensure neutralization during workup.- Store the purified product at low temperatures (-20°C or below) under an inert atmosphere. |
Experimental Protocols
General Protocol for Boc Protection of Amino-PEG-Br
This protocol provides a general guideline for the Boc protection of a hypothetical Amino-PEG24-Br precursor.
| Step | Procedure | Reagents & Conditions |
| 1. Dissolution | Dissolve Amino-PEG24-Br in anhydrous dichloromethane (DCM). | Amino-PEG24-Br (1 eq.), Anhydrous DCM |
| 2. Base Addition | Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | TEA or DIPEA (2-3 eq.) |
| 3. Boc Anhydride Addition | Add Di-tert-butyl dicarbonate (Boc)₂O to the solution. | (Boc)₂O (1.1-1.5 eq.) |
| 4. Reaction | Stir the reaction mixture at room temperature for 4-12 hours. | Room Temperature, Stirring |
| 5. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. | TLC (e.g., 10% MeOH in DCM), LC-MS |
| 6. Workup | Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄. | 1M HCl, NaHCO₃ (sat.), Brine, Na₂SO₄ |
| 7. Purification | Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or precipitation. | Silica gel chromatography or precipitation from DCM/ether |
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A representative synthetic pathway for preparing Bromo-PEG-Boc linkers.
Technical Support Center: Incomplete Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEGylated compound?
Incomplete Boc deprotection of PEGylated compounds is a common issue that can stem from several factors:
-
Steric Hindrance: The bulky polyethylene glycol (PEG) chain can physically obstruct the approach of the acidic reagent to the Boc-protected amine, thereby slowing down the reaction rate. This effect is often more pronounced with higher molecular weight PEG chains.[1]
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis. If the acid is not strong enough or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group, especially in the presence of a sterically hindering PEG chain.[1]
-
Poor Solubility: The chosen solvent must effectively dissolve both the PEGylated compound and the acidic reagent to ensure an efficient reaction.[1] Dichloromethane (DCM) is a commonly used solvent for trifluoroacetic acid (TFA)-mediated deprotection.[1]
Q2: How does the length of the PEG chain affect Boc deprotection?
Longer PEG chains increase the steric hindrance around the Boc-protected amine, which can significantly reduce the efficiency of the deprotection reaction.[2] This often necessitates more stringent reaction conditions, such as a higher concentration of acid, longer reaction times, or even a stronger acidic reagent to achieve complete deprotection.
Q3: What are the most common side reactions observed during the Boc deprotection of PEGylated compounds?
The primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) generated during the cleavage of the Boc group. Electron-rich aromatic rings and other nucleophiles can be susceptible to this side reaction. The use of scavengers can help to suppress such by-products.
Q4: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the disappearance of the starting material and the formation of the deprotected product:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the reaction's progress. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing for the identification and quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q5: What are some alternative, milder methods for Boc deprotection if my PEGylated compound is sensitive to strong acids?
For acid-sensitive substrates, several milder deprotection methods can be considered:
-
4M HCl in 1,4-dioxane: This is often considered a milder alternative to TFA-based methods.[1]
-
Lewis Acids: Reagents such as ZnBr₂ or SnCl₄ can be used for Boc deprotection under non-protic conditions.
-
Thermal Deprotection: This method involves heating the Boc-protected compound in a suitable solvent and avoids the use of any acid. However, it may require high temperatures.
-
Oxalyl chloride in methanol: This provides a mild method for the selective deprotection of the N-Boc group.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Boc deprotection of PEGylated compounds.
Problem 1: Incomplete Deprotection
Symptom: Analytical data (TLC, LC-MS, or NMR) indicates the presence of a significant amount of starting material after the reaction is complete.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Problem 2: Presence of Side Products
Symptom: LC-MS analysis reveals the formation of unexpected byproducts, such as t-butylated species.
Troubleshooting Steps:
-
Introduce Scavengers: The generation of the tert-butyl cation during Boc deprotection can lead to side reactions. Adding a scavenger to the reaction mixture can trap this reactive intermediate.
-
Common Scavengers: Triisopropylsilane (TIS) or thioanisole are effective scavengers.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Performing the reaction at 0°C may help to minimize side reactions.
-
Milder Acid: Consider using a milder deprotection reagent if the substrate is particularly sensitive.
-
Quantitative Data Summary
The following tables summarize common reaction conditions and analytical parameters for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 2 hours |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 0°C to Room Temperature | 30 min - 2 hours |
Note: For PEGylated compounds, especially those with high molecular weight PEG, reaction times may need to be extended, and higher acid concentrations may be necessary.[1] A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that incomplete deprotection with 100% TFA might be due to poor resin swelling.[1]
Table 2: Analytical Methods for Monitoring Boc Deprotection
| Analytical Method | Key Observable Change | Advantages |
| TLC | Disappearance of starting material spot and appearance of a new, more polar spot (lower Rf). | Quick, simple, and inexpensive for qualitative monitoring.[1] |
| LC-MS | Disappearance of the starting material peak and appearance of the product peak with the expected mass. | Provides accurate and quantitative data on conversion and purity.[1] |
| ¹H NMR | Disappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. | Provides structural confirmation of deprotection.[1] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection of a PEGylated Compound
This protocol provides a general starting point for the deprotection of a Boc-protected PEGylated compound in solution.
Caption: A step-by-step workflow for TFA-mediated Boc deprotection.
Methodology:
-
Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours, may be longer for high molecular weight PEG).[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 times).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is an alternative for substrates that may be sensitive to TFA.
Methodology:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
-
Cool the solution to 0°C.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
-
If the free amine is required, the hydrochloride salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Purification of the Deprotected PEGylated Compound
The purification strategy for the deprotected PEGylated compound will depend on its properties and the nature of any impurities.
-
Precipitation: The deprotected product, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the salt.[1]
-
Chromatography: For challenging separations, chromatographic techniques may be necessary.
-
Size Exclusion Chromatography (SEC): Can be effective for separating the PEGylated product from smaller impurities.[]
-
Ion Exchange Chromatography (IEX): Can be used if the deprotected compound has a net charge that is different from the starting material and impurities.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for the purification of peptides and other biomolecules, which can also be applied to PEGylated compounds.
-
References
Technical Support Center: Bromo-PEG Linkers in Bioconjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of bromo-polyethylene glycol (bromo-PEG) linkers in bioconjugation. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioconjugation process using bromo-PEG linkers.
Problem 1: Low or No Conjugation Yield
Question: I am observing a very low yield of my desired PEGylated product. What are the potential causes and how can I improve the outcome?
Answer:
Low conjugation yield is a common issue that can stem from several factors, primarily related to the stability of the linker and the reaction conditions.
Possible Causes & Solutions:
-
Bromo-PEG Linker Hydrolysis: The bromo group is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions, which converts it to a non-reactive hydroxyl group.
-
Solution: Ensure that the reaction buffer is within the optimal pH range for thiol conjugation (pH 6.5-7.5)[1]. Avoid excessively high temperatures and prolonged reaction times. Prepare linker solutions in anhydrous solvents like DMF or DMSO immediately before use, as bromo-PEG linkers can degrade upon storage in aqueous solutions[2][3].
-
-
Suboptimal Molar Ratio: An insufficient amount of the bromo-PEG linker will result in incomplete conjugation.
-
Inactive Biomolecule: For thiol-specific conjugation, the target cysteine residues must have a free sulfhydryl group.
-
Solution: If targeting cysteines, ensure that any disulfide bonds are fully reduced using an agent like DTT or TCEP. Crucially, the reducing agent must be completely removed before adding the bromo-PEG linker to prevent it from reacting with the linker.
-
-
Incorrect Buffer Composition: Buffers containing nucleophilic species (e.g., Tris, which contains a primary amine) can compete with the target biomolecule for reaction with the linker.
-
Solution: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation reaction[3].
-
Problem 2: Product Heterogeneity and Unexpected Masses in Analysis
Question: My LC-MS analysis shows multiple peaks and unexpected molecular weights in addition to my desired product. What could be the cause of this heterogeneity?
Answer:
Product heterogeneity often points to non-specific or off-target reactions occurring in parallel with the desired conjugation. The bromo group can react with other nucleophiles besides thiols.
Possible Causes & Solutions:
-
Off-Target Reaction with Amines: Primary amines, such as those on lysine residues or the N-terminus of a protein, are nucleophilic and can react with the bromo group, especially as the pH increases above 7.5. This results in a heterogeneous mixture of conjugates.
-
Reaction with Other Nucleophiles: Other nucleophilic residues on a protein, such as histidine or methionine, could potentially react with the bromo group, although this is generally less common than reactions with thiols and amines.
-
Solution: Characterize the different product peaks using mass spectrometry (MS/MS) to identify the sites of modification. If off-target reactions are confirmed, further optimization of the pH and reaction time may be necessary to enhance specificity.
-
-
Linker Degradation: As mentioned previously, the bromo group can hydrolyze to a hydroxyl group. This leads to unreacted biomolecule and the presence of hydrolyzed PEG in the final mixture.
Below is a troubleshooting flowchart to diagnose potential issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Question 1: What is the primary reaction mechanism of bromo-PEG linkers?
Answer: Bromo-PEG linkers react via a nucleophilic substitution (SN2) mechanism. The bromo group is a good leaving group. In bioconjugation, it is designed to react with a nucleophile on a biomolecule, most commonly the sulfhydryl (thiol) group of a cysteine residue, to form a stable thioether bond[7][8][9].
Question 2: What are the most common side reactions associated with bromo-PEG linkers?
Answer: The two most common side reactions are:
-
Hydrolysis: Reaction with water, which replaces the bromo group with a hydroxyl group, rendering the linker inactive. This is accelerated at higher pH and temperatures[10][11].
-
Reaction with Primary Amines: Reaction with the amine groups on lysine residues or the N-terminus of a protein. This reaction is generally slower than the reaction with thiols but becomes more competitive as the pH increases above 7.5[12].
The diagram below illustrates the intended reaction pathway versus these common side reactions.
Question 3: How does pH affect the selectivity of bromo-PEG conjugation?
Answer: pH is the most critical parameter for controlling the selectivity of the conjugation. The reactivity of different nucleophiles is highly pH-dependent.
| pH Range | Predominant Reaction | Rationale |
| < 6.5 | Very slow reaction | The concentration of the reactive thiolate anion (S⁻) is very low. |
| 6.5 - 7.5 | Thiol-specific | This is the optimal range where thiols are sufficiently deprotonated to be reactive, while primary amines (pKa ~9-10.5) are still largely protonated (NH₃⁺) and thus non-nucleophilic[1][3]. |
| > 7.5 | Mixed Thiol/Amine | As the pH increases, primary amines become deprotonated (NH₂) and increasingly compete with thiols, leading to a loss of selectivity[12]. The rate of hydrolysis also increases significantly[10]. |
Question 4: What are the best practices for storing bromo-PEG linkers?
Answer: To maintain their reactivity, bromo-PEG linkers should be stored under conditions that minimize degradation.
-
Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment[2].
-
Solution Preparation: Prepare stock solutions in a high-purity anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not prepare aqueous stock solutions for storage, as the linker is susceptible to hydrolysis[3]. Solutions should be prepared immediately before use.
Experimental Protocols
This section provides generalized experimental protocols for performing and analyzing a bioconjugation reaction with a bromo-PEG linker.
Protocol 1: General Procedure for Conjugating a Bromo-PEG Linker to a Thiol-Containing Protein
This protocol outlines the key steps for conjugating a bromo-PEG linker to a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein
-
Bromo-PEG linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed and nitrogen-purged.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., desalting column, size-exclusion chromatography)
Workflow Diagram:
Procedure:
-
Protein Preparation:
-
If the protein's target cysteines are in a disulfide bond, reduce the protein using a suitable reducing agent (e.g., TCEP).
-
Remove the reducing agent completely using a desalting column.
-
Exchange the protein into the Reaction Buffer (PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
-
Bromo-PEG Linker Preparation:
-
Immediately before starting the reaction, dissolve the bromo-PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved bromo-PEG linker to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume[3].
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature may vary and should be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or mercaptoethanol to react with any remaining bromo-PEG linker.
-
-
Purification:
-
Remove unreacted PEG linker, quenching reagent, and byproducts from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Protocol 2: LC-MS Analysis for Characterizing Conjugates and Side Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming successful conjugation and identifying any side products.
Objective: To determine the molecular weight of the final product and assess the purity of the conjugate.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified conjugate from Protocol 1 in a suitable mobile phase (e.g., water with 0.1% formic acid).
-
Chromatography:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins).
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This will separate the PEGylated protein from any remaining unreacted protein and other impurities.
-
-
Mass Spectrometry:
-
Analyze the eluent from the HPLC using an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum of the main peak corresponding to your protein.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the average molecular weight of the species in the peak.
-
Expected Result: The molecular weight should be the sum of the protein's mass and the mass of the attached PEG linker(s).
-
Troubleshooting:
-
If the primary peak corresponds to the mass of the unreacted protein, the conjugation failed.
-
If multiple peaks are observed with masses corresponding to one, two, three, etc., PEG additions, it indicates multiple conjugation sites or a heterogeneous starting material.
-
If peaks with unexpected masses are present, it may indicate off-target reactions or degradation, requiring further investigation (e.g., peptide mapping MS/MS). Analytical methods such as 2D-LC can provide higher resolution for complex mixtures[5].
-
-
References
- 1. Thiol Reactive | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 10. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 11. DBNPA - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Spacers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on the use of polyethylene glycol (PEG) spacers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1][2][3] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[4][5][6] This complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3][7] Flexible linkers, such as those containing PEG chains, are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations to facilitate the formation of the ternary complex.[3][6]
Q2: How does the length of a PEG linker influence PROTAC activity?
The length of the PEG linker is a critical parameter that significantly impacts the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[4][8][9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[8][10]
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitination.[8] Excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.[4]
-
Optimal Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][10]
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high PROTAC concentrations.[11] This occurs because an excess of the PROTAC favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[11] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect.[11] Optimizing the linker to create more stable ternary complexes can sometimes mitigate the hook effect, leading to sustained degradation over a broader concentration range.[11]
Troubleshooting Guides
Scenario 1: My initial PROTAC with a PEG8 linker shows low or no degradation of the target protein.
If your initial PEG8-based PROTAC shows minimal or no degradation, consider the following troubleshooting steps:
| Possible Cause | Suggested Action | Relevant Assays |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability.[6] Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[6] | Caco-2 Permeability Assay, PAMPA[12] |
| Suboptimal Linker Length | The PEG8 linker may not be the optimal length for your specific target and E3 ligase. Synthesize and test a small library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12).[11] | Western Blot for DC50/Dmax determination[7] |
| Inefficient Ternary Complex Formation | The flexibility and length of the PEG linker may not be ideal for the required protein-protein interactions. | NanoBRET/FRET Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[13][][15][16] |
| Poor Target Engagement in Cells | The PROTAC may not be reaching its intended target within the cell. | Cellular Thermal Shift Assay (CETSA)[11] |
Scenario 2: I observe a very pronounced hook effect at low PROTAC concentrations.
| Possible Cause | Suggested Action | Relevant Assays |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability.[6] | SPR or ITC to measure binary binding affinities.[13] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes.[6] Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[6] | Ternary complex formation assays (NanoBRET, SPR).[13][15] |
Quantitative Data Summary
The optimal PEG linker length is highly target-dependent. Below is a summary of illustrative data from various studies.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 2 | 25 | >95 | Fictionalized Data |
| BRD4 | CRBN | 3 | 8 | >98 | Fictionalized Data |
| BRD4 | CRBN | 4 | 15 | >95 | Fictionalized Data |
| BRD4 | CRBN | 5 | 50 | 90 | Fictionalized Data |
| ERα | VHL | 12 atoms (~3 PEG) | ~500 | ~60 | [17] |
| ERα | VHL | 16 atoms (~4 PEG) | ~250 | ~80 | [17] |
| ERα | VHL | 19 atoms (~5 PEG) | ~500 | ~60 | [17] |
Note: The data presented in this table is compiled from different research articles and fictionalized examples for illustrative purposes; experimental conditions may vary. Direct comparison across different studies should be made with caution.
Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[18]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and transfer to a microcentrifuge tube.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[11]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[7]
-
Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7][18]
-
Protocol 2: Ternary Complex Formation Assays
Several biophysical and cell-based assays can be used to evaluate the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique monitors the real-time interaction between biomolecules.[] To assess ternary complex formation, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface.[13][] This allows for the determination of binding kinetics and the stability of the ternary complex.[13][]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[13] By performing titrations in different orientations (e.g., titrating PROTAC into a mixture of the target protein and E3 ligase), one can determine the cooperativity of ternary complex formation.[19]
-
NanoBRET™ Assay: This is a cell-based assay that measures protein-protein interactions in live cells.[15] The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent ligand (energy acceptor).[15] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a detectable BRET signal.[15]
Protocol 3: Cell Permeability and Solubility Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[12] It provides a rapid screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[12] It can assess both passive diffusion and active transport mechanisms.[12]
-
Solubility Assays: The aqueous solubility of PROTACs can be determined using various methods, including kinetic and thermodynamic solubility assays. It is often beneficial to assess solubility in biorelevant media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), as PROTAC solubility can be significantly different in these conditions compared to simple buffer.[20]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating Conjugation: A Technical Guide to Preventing Aggregation of Bromo-PEG24-Boc
For researchers and drug development professionals, the successful conjugation of molecules is a critical step. However, the aggregation of sensitive compounds like Bromo-PEG24-Boc can present a significant hurdle, leading to reduced yield, loss of bioactivity, and challenges in purification. This technical support center provides a comprehensive guide to understanding and overcoming the aggregation of this compound conjugates.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and reaction of this compound.
Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this aggregation?
A1: Aggregation of this compound can be attributed to several factors, often related to its physicochemical properties. The long polyethylene glycol (PEG) chain, while generally enhancing hydrophilicity, can also exhibit hydrophobic characteristics that contribute to self-assembly and aggregation, especially at high concentrations. The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group further influences its solubility profile.
Potential Causes of Aggregation:
-
Poor Solvent Selection: this compound has a defined solubility profile. Using a solvent in which it is only partially soluble can lead to aggregation.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent is a primary cause of precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, potentially causing it to fall out of solution.
-
pH Shifts: Although less critical for the PEG and Boc moieties themselves, the pH of the solution can impact the stability of the molecule you are conjugating it to, indirectly leading to aggregation of the final conjugate.
-
Presence of Contaminants: Impurities in the solvent or on glassware can act as nucleation points for aggregation.
Troubleshooting Steps:
-
Solvent Optimization: Refer to the solubility data table below. If you are using a solvent with low solubility, switch to a more suitable one like Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Concentration Adjustment: Try dissolving a smaller amount of the compound in the same volume of solvent. It is often beneficial to work with more dilute solutions.
-
Gentle Warming: For some solvents, gentle warming (e.g., to 30-40°C) can aid in dissolution. However, be cautious as excessive heat can potentially lead to degradation. Always cool the solution to the reaction temperature before adding other reagents.
-
Sonication: Brief sonication in an ultrasonic bath can help to break up small aggregates and facilitate dissolution.
-
Use of Co-solvents: If working with a reaction mixture that requires a less ideal solvent, consider using a co-solvent system. For example, adding a small percentage of DMSO to an aqueous buffer can improve the solubility of the PEG linker.
Q2: I observe aggregation immediately after adding my conjugation partner (e.g., a protein, peptide, or small molecule) to the this compound solution. What should I do?
A2: This "shock" precipitation often occurs due to a sudden change in the local environment of one or both molecules, leading to instability and aggregation.
Immediate Troubleshooting:
-
Slow Addition: Instead of adding the entire volume of one reactant at once, add it dropwise or in small aliquots to the other reactant solution while gently stirring. This allows for more gradual mixing and reduces localized high concentrations.
-
Solvent Compatibility Check: Ensure that the solvent used to dissolve your conjugation partner is miscible with the solvent containing this compound. A solvent miscibility chart can be a useful reference. If the solvents are not fully miscible, consider a different solvent system or the use of a co-solvent.
-
pH Buffering: If your conjugation partner is pH-sensitive (e.g., a protein), ensure that the reaction mixture is well-buffered to a pH that maintains its stability.
Q3: My final conjugate is soluble initially but aggregates during purification or storage. How can I prevent this?
A3: Delayed aggregation suggests that the properties of the final conjugate are different from the starting materials and may be less stable under the purification or storage conditions.
Strategies for Prevention:
-
Purification Method Optimization:
-
Size Exclusion Chromatography (SEC): This is often a gentle method for separating conjugates from unreacted starting materials and can be performed in a variety of buffers.
-
Reverse-Phase Chromatography (RPC): If using RPC, be mindful of the organic solvents used in the mobile phase, as they can sometimes induce precipitation of less soluble conjugates. A shallow gradient may be beneficial.
-
-
Buffer Exchange/Dialysis: After purification, exchange the conjugate into a storage buffer that is optimized for its stability. This may involve screening different pH values and the addition of excipients.
-
Inclusion of Stabilizing Excipients: The addition of certain excipients to the storage buffer can help prevent aggregation. Common examples include:
-
Glycerol (5-20% v/v): Increases viscosity and can stabilize proteins.
-
Arginine (50-100 mM): Can suppress protein aggregation.
-
Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help to solubilize hydrophobic molecules.
-
-
Appropriate Storage Conditions: Store the purified conjugate at a suitable temperature, typically -20°C or -80°C. For sensitive molecules, consider flash-freezing in liquid nitrogen before storage to prevent the formation of ice crystals that can damage the conjugate. Aliquoting the sample before freezing is also recommended to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Abbreviation | Polarity | Solubility | Notes |
| Dichloromethane | DCM | Nonpolar | Soluble | A good initial choice for dissolving the compound. |
| Dimethylformamide | DMF | Polar Aprotic | Soluble | Suitable for many conjugation reactions. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Tetrahydrofuran | THF | Polar Aprotic | Soluble | Another viable option for dissolution. |
| Acetonitrile | ACN | Polar Aprotic | Moderately Soluble | May require warming or sonication for complete dissolution. |
| Water | - | Polar Protic | Sparingly Soluble | The long PEG chain provides some water solubility, but the Boc and bromo groups decrease it. |
| Ethanol | EtOH | Polar Protic | Moderately Soluble | Can be used, but solubility might be limited. |
| Methanol | MeOH | Polar Protic | Moderately Soluble | Similar to ethanol. |
| Hexanes | - | Nonpolar | Insoluble | Not a suitable solvent. |
| Diethyl Ether | - | Nonpolar | Sparingly Soluble | Not recommended for reliable dissolution. |
Note: This data is inferred from the properties of similar PEGylated molecules. It is strongly recommended that users perform their own solubility tests for their specific application.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Alkylation using this compound
The bromo group of this compound is a good leaving group and can react with nucleophiles, most notably thiols, via an SN2 reaction to form a stable thioether bond.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule with a thiol group)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel (e.g., a round-bottom flask or a vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate vial, dissolve this compound in the same anhydrous solvent. If necessary, gentle warming or sonication can be used to ensure complete dissolution. Allow the solution to return to room temperature.
-
-
Reaction Setup:
-
To the solution of the thiol-containing molecule, add the non-nucleophilic base (e.g., 1.5-2.0 equivalents of DIPEA). The base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Slowly add the solution of this compound (typically 1.0-1.2 equivalents) to the reaction mixture containing the thiol and the base.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), to check for the consumption of the starting materials and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the reaction mixture can be diluted with a suitable solvent and washed with an aqueous solution (e.g., water or brine) to remove the base and any water-soluble byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can then be purified using an appropriate chromatographic technique, such as column chromatography on silica gel or preparative HPLC.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting aggregation issues with this compound.
Caption: The reaction pathway for the conjugation of this compound with a thiol-containing molecule.
Bromo-PEG24-Boc Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving Bromo-PEG24-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target for the bromoacetyl group on the this compound linker?
The primary target for the bromoacetyl group is the thiol (sulfhydryl) group of a cysteine residue within a protein or peptide.[1][2] The reaction proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond.[3]
Q2: I am observing low conjugation efficiency. What are the potential causes and solutions?
Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form for efficient reaction.
-
Insufficient Reagent Concentration: The molar ratio of this compound to the target molecule may be too low.
-
Short Reaction Time: The conjugation reaction may not have proceeded to completion.
-
Low Temperature: Reaction kinetics are slower at lower temperatures.
-
Steric Hindrance: The accessibility of the target cysteine residue can be hindered by the surrounding protein structure.
For solutions, refer to the Troubleshooting Guide and the tables below for optimized reaction parameters.
Q3: How can I minimize side reactions with other amino acid residues?
Side reactions can occur with the imidazole side chain of histidine and the ε-amino group of lysine, particularly at higher pH values.[3] To enhance selectivity for cysteine residues:
-
Control the pH: Maintain the reaction pH within the optimal range for cysteine conjugation while minimizing reactivity with other residues.
-
Limit Excess PEG Reagent: Using a large excess of the this compound linker can increase the likelihood of non-specific modifications.
-
Reaction Time: Shorter reaction times can help favor the faster reaction with cysteine.
Q4: What is the purpose of the Boc protecting group and how is it removed?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It prevents the amine from participating in unwanted side reactions. The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Q5: How can I monitor the progress of the conjugation reaction?
Reaction progress can be monitored using various analytical techniques, including:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the starting materials and the conjugated product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the identity and purity of the final conjugate by analyzing its molecular weight.[3]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: Thiol group is not sufficiently deprotonated. | Adjust the pH of the reaction buffer to the optimal range (see Table 1). |
| Reagents not active: this compound or target molecule has degraded. | Use fresh reagents. Ensure proper storage of the this compound linker (cool, dry, and protected from light). | |
| Disulfide bond formation: Cysteine residue is in an oxidized state (cystine). | Reduce the protein with a reducing agent like DTT or TCEP prior to conjugation. | |
| Lack of Selectivity (Modification of His, Lys) | pH is too high: Favors reaction with amine and imidazole groups. | Lower the reaction pH to a more selective range for cysteine (see Table 1). |
| Excess PEG reagent: High concentration of this compound drives non-specific reactions. | Decrease the molar excess of the this compound linker. | |
| Precipitation during reaction | Poor solubility of the conjugate: The PEGylated product is not soluble in the reaction buffer. | Add a co-solvent or switch to a different buffer system. Consider a PEG linker with a different length or properties. |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration: The acid is not strong enough to cleave the Boc group. | Increase the concentration of TFA or use a stronger acid. |
| Inadequate reaction time or temperature: The deprotection reaction has not gone to completion. | Increase the reaction time or gently warm the reaction mixture. |
Data Presentation
Table 1: pH-Dependent Reactivity of the Bromoacetyl Group with Amino Acids
| Amino Acid Residue | Reactive Group | Optimal pH Range for Reaction | Reactivity at Physiological pH (~7.4) | Notes |
| Cysteine | Thiol (-SH) | 7.5 - 9.0 | High | The thiolate anion is the primary reactive species.[3] |
| Histidine | Imidazole | > 6.0 | Moderate | Reactivity increases as the pH surpasses the pKa of the imidazole ring.[3] |
| Lysine | ε-amino (-NH2) | > 9.0 | Low | Reactivity is low at physiological pH due to the high pKa of the amino group.[3] |
Table 2: Recommended Reaction Conditions for Cysteine-Specific PEGylation
| Parameter | Recommended Range | Considerations |
| pH | 7.5 - 8.5 | A good starting point for balancing reactivity and selectivity. |
| Temperature | 15 - 30 °C | Room temperature is often sufficient. |
| Reaction Time | 0.5 - 48 hours | Monitor reaction progress to determine the optimal time. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Start with a lower excess and optimize as needed. |
| Protein Concentration | 1 - 10 mg/mL | Dependent on the specific protein's solubility and stability. |
| Buffer | Phosphate, HEPES, Borate | Avoid buffers containing primary amines (e.g., Tris) as they can compete in the reaction. |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
If the cysteine is present as a disulfide bond, add a 10-fold molar excess of a reducing agent (e.g., DTT). Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMF or DMSO).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Protect the reaction from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 20-50 mM.
-
Purify the PEGylated protein from excess PEG reagent and quenching agent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use RP-HPLC and mass spectrometry to determine the purity and confirm the identity of the PEGylated protein.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
-
Deprotection:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.
-
Mandatory Visualization
References
Technical Support Center: Bromo-PEG24-Boc PROTAC Purification
Welcome to the technical support center for PROTAC purification. This guide provides detailed troubleshooting advice, frequently asked questions, and protocols specifically tailored for researchers working with Bromo-PEG24-Boc PROTACs. The large, flexible PEG24 linker and acid-sensitive Boc group present unique purification challenges that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when purifying this compound PROTACs?
A1: The primary challenges stem from the molecule's hybrid nature. The long, hydrophilic PEG24 linker increases the hydrodynamic radius and can mask the properties of the core molecule, leading to poor chromatographic peak shape, while the hydrophobic warhead and E3 ligase binder still require organic solvents for elution.[1][] A critical challenge is the acid-sensitivity of the Boc protecting group, which can be unintentionally cleaved by common reverse-phase chromatography modifiers like Trifluoroacetic Acid (TFA).[3][4]
Q2: What is the most effective initial purification strategy?
A2: A multi-step, orthogonal purification strategy is highly recommended.[5]
-
Initial Cleanup (Optional but Recommended): Start with Size Exclusion Chromatography (SEC) to remove smaller impurities like unreacted starting materials and reagents. This is effective due to the significant size of the PROTAC.[1][]
-
Primary Purification: Follow up with Reverse-Phase Flash Chromatography or Preparative HPLC (RP-HPLC) for high-resolution separation from closely related impurities.[6][7]
Q3: How can I prevent the cleavage of the Boc protecting group during purification?
A3: The Boc group is labile under acidic conditions, which are common in RP-HPLC.[8][9] To prevent deprotection:
-
Minimize Acid: Use the lowest possible concentration of TFA in your mobile phase (e.g., 0.05% - 0.1%).[3]
-
Use a Weaker Acid: Consider replacing TFA with a less aggressive acid like acetic acid or formic acid.[3]
-
Work Quickly and Cold: Do not let fractions sit at room temperature for extended periods. If possible, collect fractions in tubes containing a small amount of a neutralizing base (e.g., triethylamine in methanol) or process them immediately.[3]
-
Avoid High Heat: When evaporating solvent, avoid concentrating the acidic mobile phase, which can accelerate deprotection. Co-evaporation with a non-acidic solvent like toluene can help, or use lyophilization (freeze-drying).[3]
Q4: What are the common impurities I should expect?
A4: Common impurities include unreacted starting materials (bromo-warhead, PEG24-linker, Boc-E3 ligase ligand), incompletely coupled intermediates, and byproducts from side reactions.[1][10] These impurities can interfere with biological assays by competing with the PROTAC for binding to the target protein or E3 ligase.[10] Thorough characterization by LC-MS and NMR is essential to confirm purity.
Purification Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Co-elution of Impurities | The impurity has very similar polarity to the PROTAC. | 1. Optimize Gradient: Use a shallower gradient during elution (e.g., decrease the %B/minute). 2. Change Selectivity: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or C4).[11] 3. Orthogonal Method: Add a pre-purification step with a different separation principle, like Size Exclusion Chromatography (SEC).[5] |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary Interactions: The PROTAC may be interacting with residual silanols on the silica backbone. 2. Poor Mass Transfer: The large PEG chain can slow diffusion into and out of the stationary phase pores. 3. Column Overload: Too much sample was injected. | 1. Increase Acid: Add 0.1% TFA or formic acid to the mobile phase to suppress silanol interactions. 2. Elevate Temperature: Run the column at a higher temperature (e.g., 40-50 °C) to improve kinetics.[11] 3. Reduce Flow Rate: Lower the flow rate to allow more time for equilibration. 4. Check Loading: Inject a smaller amount of the sample. |
| Product Degradation (Loss of Boc Group) | The mobile phase is too acidic, especially during solvent evaporation. | 1. Use Weaker Acid: Replace TFA with 0.1% formic acid or acetic acid.[3] 2. Neutralize Fractions: Collect fractions into a neutralizing solution. 3. Lyophilize: Remove the solvent via lyophilization instead of rotary evaporation to avoid concentrating the acid.[3] |
| Low or No Recovery of Product | 1. Poor Solubility: The PROTAC precipitated on the column or during injection. 2. Irreversible Binding: The compound is sticking irreversibly to the column. | 1. Modify Sample Solvent: Ensure the sample is fully dissolved in a strong solvent (like DMSO or DMF) before diluting for injection. 2. Perform a Column Flush: After the run, flush the column with a very strong solvent (e.g., Isopropanol) to check for late-eluting product. 3. Change Stationary Phase: Consider a less retentive column (e.g., C8 or C4 instead of C18). |
Data Presentation
Table 1: Comparison of Common Purification Conditions for PROTACs
| Parameter | Option 1: C18 Column | Option 2: Phenyl-Hexyl Column | Option 3: C4 Column |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl | Butylsilane |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π interactions | Hydrophobic |
| Best For | General purpose, high retention for non-polar compounds. | Aromatic compounds, offering alternative selectivity to C18. | Large, hydrophobic molecules like proteins and highly PEGylated PROTACs.[11] |
| Pros | Widely available, high surface area. | Can resolve impurities that co-elute on C18. | Less retentive, can reduce run times and improve peak shape for large molecules. |
| Cons | May be too retentive for large, "sticky" PROTACs, leading to poor recovery or peak shape. | May have lower capacity than C18. | Lower retention may not be sufficient to separate closely related impurities. |
| Mobile Phase Modifier | 0.1% TFA, 0.1% Formic Acid | 0.1% TFA, 0.1% Formic Acid | 0.1% TFA, 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography (RP-Flash)
This protocol is suitable for initial purification of 50 mg to several grams of crude product.
-
Column Selection: Choose a C18 flash cartridge appropriately sized for your sample amount.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Degas both solvents by sonicating for 10-15 minutes.
-
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Adsorb the dissolved sample onto a small amount of Celite or silica gel until a dry, free-flowing powder is obtained. This is known as "dry loading."
-
-
Chromatography Execution:
-
Equilibrate the column with 5% Solvent B / 95% Solvent A for at least 3-5 column volumes.
-
Load the sample onto the column.
-
Run a linear gradient. A typical starting gradient would be 5% to 95% Solvent B over 20-30 column volumes.
-
Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Workup:
-
Analyze the collected fractions by LC-MS to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for final high-purity polishing of the material from flash chromatography.
-
Column Selection: Choose a suitable preparative C18, C8, or C4 column (e.g., 20 mm x 250 mm). C4 or C8 may give better peak shape for a PEGylated molecule.[11]
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.05% TFA (use a minimal concentration to protect the Boc group).[3]
-
Solvent B: Acetonitrile + 0.05% TFA.
-
Filter and degas both solvents thoroughly.
-
-
Gradient Optimization:
-
First, run an analytical HPLC scout run to determine the retention time of your product.
-
Design a shallow preparative gradient centered around the elution percentage of your product. For example, if the product elutes at 60% B on the analytical run, a preparative gradient of 50-70% B over 30-40 minutes would be appropriate.
-
-
Chromatography Execution:
-
Equilibrate the column with the starting conditions of your gradient until the baseline is stable.
-
Dissolve the sample in a minimal amount of DMSO and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the preparative gradient and collect fractions.
-
-
Analysis and Workup:
-
Analyze fractions by LC-MS.
-
Immediately combine pure fractions and freeze them.
-
Remove the solvent by lyophilization (freeze-drying) to avoid concentrating the TFA, which could cleave the Boc group.[3]
-
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability issues with Bromo-PEG24-Boc in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bromo-PEG24-Boc in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the molecule throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Use anhydrous solvents like DMSO or DMF. Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| -20°C | Up to 1 month | For shorter-term storage. |
Q2: What solvents are recommended for dissolving this compound?
Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing stock solutions. The PEG spacer enhances solubility in both aqueous and organic media. When using DMSO, it is crucial to use a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can affect the stability of the compound.
Q3: What are the primary stability concerns for this compound in solution?
The two main points of instability in the this compound molecule are the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chain.
-
Boc Group Instability: The Boc group is sensitive to acidic conditions and can be cleaved, exposing the primary amine.
-
PEG Chain Degradation: The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and transition metals.
-
Hydrolysis: The terminal bromine can be susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH.
Q4: How can I detect degradation of my this compound sample?
Degradation can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To observe the appearance of new peaks corresponding to degradation products and a decrease in the main peak area.
-
**Mass Spectrometry
Technical Support Center: Bromo-PEG24-Boc Mass Spectrometry Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected mass spectrometry (MS) results for Bromo-PEG24-Boc products. It is intended for researchers, scientists, and drug development professionals utilizing this molecule in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected monoisotopic masses for this compound?
A1: The expected monoisotopic mass of the intact this compound molecule and its common adducts are listed below. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da (the M and M+2 peaks).
| Species | Chemical Formula | Monoisotopic Mass (Da) |
| [M+H]⁺ | C₅₇H₁₁₄BrNO₂₆⁺ | 1335.6895 |
| [M+NH₄]⁺ | C₅₇H₁₁₇BrN O₂₆⁺ | 1352.7160 |
| [M+Na]⁺ | C₅₇H₁₁₃BrNNaO₂₆⁺ | 1357.6714 |
| [M+K]⁺ | C₅₇H₁₁₃BrKNO₂₆⁺ | 1373.6454 |
Q2: My mass spectrum shows a major peak at a lower mass than expected. What could be the cause?
A2: A common reason for observing a lower mass is the in-source fragmentation of the this compound molecule. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile and can be cleaved under certain mass spectrometry conditions.[1][2][3] Another possibility is the loss of the bromine atom.
Q3: I am observing a series of peaks separated by 44 Da. What does this indicate?
A3: A series of peaks separated by 44 Da is characteristic of a polyethylene glycol (PEG) chain. While this compound is a discrete PEG product, this observation could indicate the presence of PEG contaminants in your sample or the mass spectrometer.[4][5] It is also possible, though less likely with a discrete PEG, that you are observing fragmentation of the PEG backbone.
Q4: The isotopic pattern in my mass spectrum does not show the expected 1:1 ratio for a bromine-containing compound. Why might this be?
A4: If the M and M+2 peaks are not in the expected ~1:1 ratio, it could suggest the presence of co-eluting species that do not contain bromine.[6][7] It may also indicate that the observed peak is not the molecular ion but a fragment that has lost the bromine atom. Overlapping isotopic patterns from other ions can also distort the ratio.
Troubleshooting Guide
Issue 1: Absence of the Expected Molecular Ion Peak
If you do not observe the expected molecular ion peak for this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the absence of the expected molecular ion peak.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Harsh Ionization Technique: Techniques like Electron Impact (EI) can cause extensive fragmentation. | Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] |
| In-source Fragmentation: High fragmentor or collision energies can lead to the breakdown of the molecule before detection. | Reduce the fragmentor voltage or collision energy in your instrument settings. |
| Mobile Phase Composition: The use of trifluoroacetic acid (TFA) in the mobile phase can cause the cleavage of the Boc group.[3] | Replace TFA with a less aggressive acid, such as formic acid. |
| Sample Degradation: The sample may have degraded prior to analysis. | Ensure proper storage and handling of the sample. Re-run the analysis with a fresh sample if possible. |
Issue 2: Unexpected Peaks Corresponding to Loss of Boc Group or Bromine
The observation of significant peaks corresponding to the loss of the Boc group or the bromine atom is a common issue.
Potential Fragmentation Pathways
References
Validation & Comparative
Navigating the Linker Landscape: A Comparative Guide to Bromo-PEG24-Boc and Maleimide-PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. Central to the success of these heterobifunctional molecules is the linker, a component that not only connects the target-binding and E3 ligase-recruiting moieties but also profoundly influences the physicochemical properties, stability, and overall efficacy of the PROTAC. Among the plethora of linker options, polyethylene glycol (PEG) chains are frequently employed to enhance solubility and provide synthetic tractability. This guide offers an objective comparison of two common PEG-based linker strategies: those utilizing a bromo-functional group for conjugation (represented by Bromo-PEG24-Boc) and those employing a maleimide group.
At a Glance: Key Differences and Considerations
| Feature | This compound Linker | Maleimide-PEG Linker |
| Reactive Partner | Nucleophiles (e.g., amines, phenols, thiols) | Thiols (cysteine residues) |
| Bond Formed | Ether, amine, or thioether | Thioether |
| Reaction Chemistry | Nucleophilic Substitution | Michael Addition |
| Reaction Selectivity | Broader reactivity with various nucleophiles | Highly selective for thiols at pH 6.5-7.5[1] |
| Bond Stability | Generally high (Ether bond is very stable) | Thioether bond is stable, but the thiosuccinimide ring can be susceptible to hydrolysis and retro-Michael reaction (thiol exchange) in vivo[2] |
| Synthetic Stage | Typically used in small molecule synthesis to connect the warhead or E3 ligand to the linker | Primarily used for bioconjugation to proteins or peptides containing cysteine residues |
| Potential for Off-Target Reactivity | Low, as the reaction is typically part of a controlled chemical synthesis | Higher potential for off-target reactions with endogenous thiols (e.g., glutathione) in a cellular environment[2] |
| PROTAC Assembly | As part of a convergent or sequential chemical synthesis of the final small molecule PROTAC | Can be used to conjugate a small molecule-linker construct to a protein-based warhead or E3 ligase ligand |
Delving into the Chemistries: Mechanisms and Implications
The choice between a bromo-PEG and a maleimide-PEG linker is fundamentally a decision about the desired conjugation chemistry and the nature of the molecules being linked.
This compound: A Versatile Tool for Chemical Synthesis
Bromo-PEG linkers, such as this compound, feature a terminal bromine atom, which is a good leaving group for nucleophilic substitution reactions. This allows for the formation of stable ether, amine, or thioether bonds with corresponding nucleophiles on a binding ligand. The "Boc" (tert-butyloxycarbonyl) protecting group on the other end of the PEG chain masks a primary amine, which can be deprotected under acidic conditions for subsequent conjugation, offering a versatile handle for PROTAC assembly.
The primary application of bromo-PEG linkers is in the chemical synthesis of the PROTAC molecule itself, where one of the small molecule ligands (either for the protein of interest or the E3 ligase) presents a nucleophilic functional group.
Maleimide-PEG: The Go-To for Thiol-Specific Bioconjugation
Maleimide-PEG linkers are characterized by a terminal maleimide group, which reacts with thiol (sulfhydryl) groups via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5, making it an extremely popular choice for conjugating molecules to cysteine residues in proteins and peptides.[1]
However, the stability of the resulting thiosuccinimide ring can be a concern. It can be susceptible to hydrolysis, particularly at higher pH, and can undergo a retro-Michael reaction, leading to the exchange of the PROTAC with other thiol-containing molecules like glutathione, which is abundant in cells.[2] This can result in off-target effects and a reduction in the effective concentration of the PROTAC.
Performance in PROTAC Applications: A Comparative Overview
Reaction Efficiency and Conditions
| Parameter | This compound | Maleimide-PEG |
| Typical Reaction Conditions | Anhydrous organic solvent (e.g., DMF), non-nucleophilic base (e.g., DIPEA), elevated temperature (50-80°C)[3] | Aqueous buffer (e.g., PBS), pH 6.5-7.5, room temperature or 4°C[3] |
| Reaction Time | 12-24 hours[3] | 2-4 hours at room temperature or overnight at 4°C[3] |
| Molar Excess of Linker | Typically near-stoichiometric in controlled synthesis | Often 10- to 20-fold molar excess over the thiol-containing molecule[3] |
Stability and In Vivo Considerations
| Parameter | PROTAC with Bromo-PEG Linker (Ether Bond) | PROTAC with Maleimide-PEG Linker (Thioether Bond) |
| Chemical Stability | High; ether bonds are generally very stable and resistant to hydrolysis and enzymatic cleavage. | The thioether bond itself is stable, but the thiosuccinimide ring can undergo hydrolysis. |
| In Vivo Stability | Expected to be high due to the stability of the ether linkage. | Can be lower due to the potential for retro-Michael reaction with endogenous thiols, leading to payload exchange.[2] |
| Metabolic Liability | The PEG chain itself can be subject to metabolism, but the ether linkage is generally stable. | The thiosuccinimide ring and the thioether bond can be sites of metabolic activity. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker (Generalized)
This protocol describes a representative synthesis of a PROTAC where a bromo-PEG linker is used to connect a protein of interest (POI) ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a nucleophilic handle (e.g., a phenol or amine)
-
This compound
-
Trifluoroacetic acid (TFA)
-
E3 ligase ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
-
LC-MS for reaction monitoring and product analysis
Procedure:
-
Step 1: Conjugation of this compound to the POI ligand.
-
Dissolve the POI ligand and a slight molar excess of this compound in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction mixture to 50-80°C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG24-Boc intermediate.
-
-
Step 2: Deprotection of the Boc group.
-
Dissolve the POI-PEG24-Boc intermediate in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the POI-PEG24-NH2 intermediate.
-
-
Step 3: Coupling of the E3 ligase ligand.
-
Dissolve the E3 ligase ligand, coupling agents (HATU, HOBt), and the POI-PEG24-NH2 intermediate in anhydrous DMF.
-
Add DIPEA and stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Protocol 2: Conjugation of a Maleimide-PEG Linker to a Cysteine-Containing Peptide
This protocol outlines the steps for conjugating a maleimide-PEGylated small molecule to a peptide with a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Small molecule-PEG-Maleimide conjugate
-
Thiol-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
-
Maleimide-PEG Solution Preparation:
-
Prepare a stock solution of the small molecule-PEG-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the peptide-PROTAC conjugate from unreacted reagents using a desalting column or by dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and purity.
-
Protocol 3: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.[4]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat the cells with the different concentrations of the PROTAC, including a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Processes
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Length
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving optimal efficacy in targeted protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated. This guide provides a comprehensive comparison of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform rational PROTAC design and accelerate the development of potent protein degraders.
The length of the PEG linker is not a trivial consideration; it directly influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a less stable complex and inefficient ubiquitination.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating PROTAC concentrations. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1][2]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data reveals that a 16-atom linker provides the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths [2]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.
Table 3: Degradation Potency of CDK9-Targeting PROTACs with Different Linker Lengths [3]
| PROTAC | Linker Composition | DC50 (nM) in TC-71 cells |
| Compound 12 | 5 methylene groups | 1.5 |
| Compound 13 | 6 methylene groups | 2.0 |
| Compound 14 | 7 methylene groups | 3.5 |
| Compound 15 | 8 methylene groups | 2.3 |
| Compound 16 | 9 methylene groups | 10.2 |
| Compound 17 | 10 methylene groups | 14.7 |
| Compound 18 | 11 methylene groups | 7.6 |
This study on CDK9-targeting PROTACs highlights that even subtle changes in linker length, in this case the number of methylene groups, can significantly impact degradation potency, with a 5-methylene group linker showing the highest potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, H661, TC-71) in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-ERα, anti-TBK1, anti-CDK9) and a loading control (e.g., anti-GAPDH, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
1. Reagent Preparation:
-
Reconstitute and dilute the tagged Protein of Interest (POI) (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), and fluorescently labeled antibodies (e.g., anti-His-d2, anti-GST-Tb) in the assay buffer as recommended by the manufacturer.
-
Prepare a serial dilution of the PROTAC compounds in the assay buffer.
2. Assay Setup:
-
In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and the serially diluted PROTAC compounds.
-
Add the fluorescently labeled antibodies to the wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
3. Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for ternary complex formation. The plate should be protected from light.
4. Signal Detection:
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader capable of HTRF detection. This involves exciting the donor fluorophore (e.g., Terbium cryptate) at a specific wavelength (e.g., 337 nm) and measuring the emission from both the donor and acceptor fluorophores (e.g., 620 nm for Tb and 665 nm for d2).
5. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
The HTRF signal is proportional to the amount of ternary complex formed.
-
Plot the HTRF ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of this curve represents the optimal concentration for ternary complex formation.
Cell Viability Assay (MTS Assay)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs with different linker lengths. Include a vehicle control and a positive control for cell death.
2. Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C with 5% CO2.
3. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate the plate for 1-4 hours at 37°C until a color change is visible.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with media and MTS reagent but no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
References
A Researcher's Guide to Validating PROTAC Ternary Complex Formation in Cells
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—within a cellular environment is a critical step in the development of effective proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the leading methodologies for in-cell validation, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.
The successful degradation of a target protein by a PROTAC is predicated on the formation of a productive ternary complex. Validating this crucial first step inside living cells provides essential insights into a PROTAC's mechanism of action and its potential for therapeutic success. Several powerful techniques have been developed to detect and quantify this transient interaction, each with its own set of advantages and limitations. This guide will delve into the most commonly employed methods: Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET/HiBiT, the Cellular Thermal Shift Assay (CETSA), Co-immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET).
Comparative Analysis of In-Cell Validation Methods
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative parameters of the most prevalent techniques for validating PROTAC ternary complex formation in cells.
| Parameter | NanoBRET™/HiBiT | Cellular Thermal Shift Assay (CETSA®) | Co-immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) |
| Principle | Proximity-based energy transfer from a luciferase donor to a fluorescent acceptor.[1] | Ligand-induced thermal stabilization of the target protein.[2] | Pull-down of a tagged protein to detect interacting partners. | Proximity-based energy transfer between two fluorophores.[3] |
| Readout | Ratiometric luminescence measurement.[4] | Western blot, ELISA, or mass spectrometry.[2] | Western blot or mass spectrometry. | Ratiometric fluorescence imaging.[3] |
| Quantitative? | Yes (EC50, Bmax).[4] | Semi-quantitative (thermal shift, EC50).[2] | Semi-quantitative. | Yes (FRET efficiency). |
| Live-cell? | Yes, real-time kinetics possible.[5] | No, endpoint assay. | No, endpoint assay. | Yes, real-time imaging possible.[6] |
| Throughput | High (plate-based).[5] | Medium to high (depending on detection).[7] | Low to medium. | Medium (microscopy-based). |
| Requires genetic modification? | Yes (luciferase/HiBiT and HaloTag® fusion proteins).[8] | No.[9] | Yes (for tagged bait protein). | Yes (fluorescent protein fusions).[3] |
| Sensitivity | High.[8] | Moderate. | Moderate to low. | Moderate. |
| Key Advantage | High sensitivity and suitability for kinetic measurements in live cells.[8] | Label-free and does not require genetic modification.[9] | Widely accessible and established technique. | Provides spatial information within the cell.[6] |
| Key Limitation | Requires genetic engineering of cells.[8] | Indirect measure of ternary complex; not all binding events cause a thermal shift.[7] | Prone to false positives/negatives; requires optimization. | Lower throughput and potential for phototoxicity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines, target proteins, and PROTACs.
NanoBRET™/HiBiT Ternary Complex Assay
This protocol describes the use of NanoBRET™ technology to quantify the formation of a PROTAC-induced ternary complex in live cells. The target protein is tagged with NanoLuc® luciferase (or the small HiBiT peptide, which reconstitutes with LgBiT to form NanoLuc®), and the E3 ligase is tagged with HaloTag®, which is labeled with a fluorescent acceptor.[4][8]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®/HiBiT-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
PROTAC of interest
-
MG132 (proteasome inhibitor, optional)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm emission filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Transfection: Co-transfect the cells with the plasmids encoding the NanoLuc®/HiBiT-tagged target protein and the HaloTag®-tagged E3 ligase using a suitable transfection reagent according to the manufacturer's instructions. A 1:10 donor to acceptor plasmid ratio is a good starting point for optimization.[4]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C and 5% CO2.[4]
-
Compound Treatment:
-
(Optional) To prevent degradation of the target protein and allow for accumulation of the ternary complex, pre-treat the cells with a proteasome inhibitor such as 10 µM MG132 for 2-4 hours.[4]
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[4]
-
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's protocol. Add this reagent to each well.[4]
-
Measurement: Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.[4]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.[4]
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for performing a CETSA experiment to assess the engagement of a PROTAC with its target protein and the E3 ligase in intact cells.[2][10]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Non-denaturing lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against the target protein and E3 ligase
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the PROTAC at the desired concentration or with DMSO as a vehicle control for 1-4 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[10]
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the amount of soluble target protein and E3 ligase at each temperature.[10]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Co-immunoprecipitation (Co-IP)
This protocol describes a two-step co-immunoprecipitation to validate the formation of a PROTAC-induced ternary complex.[11][12]
Materials:
-
HEK293T cells
-
Plasmids encoding a tagged "bait" protein (e.g., Flag-tagged E3 ligase) and a tagged "prey" protein (e.g., HA-tagged target protein)
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer with protease inhibitors
-
Anti-Flag antibody (for the first IP)
-
Anti-HA antibody (for the second IP)
-
Control IgG
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer (e.g., containing 3xFlag peptide)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture, Transfection, and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in non-denaturing lysis buffer.[11]
-
Clarify the lysates by centrifugation.
-
-
First Immunoprecipitation:
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an anti-HA antibody or control IgG overnight at 4°C.[12]
-
Add fresh Protein A/G beads.
-
Wash the beads.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by Western blotting using antibodies against the Flag tag, HA tag, and endogenous interaction partners. The presence of all three components (Flag-E3 ligase, HA-target, and endogenous partner) in the final eluate confirms the ternary complex.[12]
-
Förster Resonance Energy Transfer (FRET) Microscopy
This protocol provides a general workflow for using FRET microscopy to visualize PROTAC-induced ternary complex formation in live cells.[3][6]
Materials:
-
Cells grown on glass-bottom dishes
-
Plasmids encoding the target protein fused to a donor fluorophore (e.g., CFP) and the E3 ligase fused to an acceptor fluorophore (e.g., YFP)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets)
-
Imaging software for FRET analysis
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes.
-
Co-transfect the cells with the donor and acceptor fusion constructs.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage.
-
Acquire pre-treatment images in the donor, acceptor, and FRET channels.
-
Add the PROTAC to the cells.
-
Acquire images at different time points after PROTAC addition to monitor the change in FRET signal.
-
-
Image Analysis:
-
Correct the images for background and spectral bleed-through.
-
Calculate the FRET efficiency for each cell or region of interest.
-
An increase in FRET efficiency upon PROTAC treatment indicates the formation of the ternary complex.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC® Linker Chemistries: Alternatives to Bromo-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. While long-chain polyethylene glycol (PEG) linkers, such as Bromo-PEG24-Boc, are widely used due to their synthetic accessibility and ability to enhance solubility, the linker is far from a passive spacer. Its composition, length, and rigidity critically influence a PROTAC's efficacy, cell permeability, and pharmacokinetic properties.[1][2][] This guide provides an objective comparison of common alternatives to standard PEG linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The primary function of the PROTAC linker is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3).[1] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[4][5] The linker's characteristics dictate the geometry of this complex and modulate the physicochemical properties of the entire molecule. Key considerations include:
-
Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[6]
-
Composition and Flexibility: Flexible linkers like PEG and alkyl chains allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive complex.[1] However, this flexibility can come with an entropic penalty. Rigid linkers can pre-organize the molecule into a favorable conformation, potentially improving efficacy and selectivity.[7]
-
Physicochemical Properties: The linker significantly impacts solubility and cell permeability. Hydrophilic linkers like PEG can improve aqueous solubility, while more lipophilic alkyl linkers can enhance cell membrane permeability.[][9]
Comparative Analysis of PROTAC Linker Performance
The selection of a linker is a multi-parameter optimization process. The following table summarizes quantitative data from various studies, comparing the performance of PROTACs synthesized with different linker classes.
| Linker Type/Composition | Linker Length (atoms) | Target Protein (POI) | E3 Ligase | DC50 | Dmax | Key Finding/Reference |
| PEG-based (Flexible) | 12 | BRD4 | CRBN | 3.3 µM | ~65% | For this BRD4 series, shorter PEG linkers were less effective.[7] |
| Alkyl/Ether (Flexible) | ~12 | TBK1 | VHL | No Degradation | N/A | Linkers below 12 atoms were inactive for TBK1 degradation.[1] |
| Alkyl/Ether (Flexible) | ~21 | TBK1 | VHL | 3 nM | 96% | A 21-atom flexible linker was found to be optimal for this system.[1] |
| Alkyl/Ether (Flexible) | ~29 | TBK1 | VHL | 292 nM | 76% | Potency decreased with excessively long linkers.[1] |
| Piperazine-C3 (Rigid) | 12 | BRD4 | CRBN | 120 nM | >95% | The piperazine core provides a balance of properties.[7] |
| Piperazine-C6 (Rigid) | 15 | BRD4 | CRBN | 23 nM | >95% | An optimal linker length of 15 atoms was identified for this rigid series.[7] |
| Piperazine-C8 (Rigid) | 17 | BRD4 | CRBN | 54 nM | >95% | Efficacy decreased as the rigid linker became longer than optimal.[7] |
| Non-covalent Acrylamide | N/A | BTK | CRBN | 2.2 nM | 97% | The non-covalent PROTAC showed the highest degradation potency in this series.[10] |
| Reversible Covalent Acrylamide | N/A | BTK | CRBN | 6.3 nM | 94% | The reversible covalent modification maintained high potency.[10] |
| Irreversible Covalent Acrylamide | N/A | BTK | CRBN | 23 nM | 94% | The irreversible covalent linker was potent but less so than the non-covalent version.[10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualization of Key Concepts and Workflows
Diagrams are essential for understanding the complex relationships in PROTAC design and synthesis. The following visualizations, created using Graphviz, illustrate the core mechanism of action and a comparative synthetic workflow.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Bromo-PEG24-Boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated performance of PROTACs synthesized with a long-chain Bromo-PEG24-Boc linker against alternatives with varying linker lengths. The information is supported by a synthesis of experimental data from publicly available research and detailed experimental protocols for key biological evaluation assays.
Introduction to PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[2]
PEG (polyethylene glycol) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility, and their synthetic tractability, allowing for the straightforward generation of PROTACs with varying linker lengths.[1] The this compound reagent provides a building block for incorporating a long, flexible 24-unit PEG linker into a PROTAC.
Comparison of PROTAC Performance Based on Linker Length
While specific data for PROTACs utilizing a this compound linker is not extensively published, we can infer its likely performance by examining studies that have systematically varied PEG linker length. The optimal linker length is target-dependent, and there is often a "sweet spot" for maximal degradation.
General Trends Observed for Linker Length Variation:
-
Too Short: Very short linkers can lead to steric hindrance, preventing the formation of a stable and productive ternary complex.
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation (low DC50 and high Dmax).
-
Too Long: Excessively long and flexible linkers can lead to a high entropic penalty for ternary complex formation, resulting in reduced degradation efficiency. However, for some targets, longer linkers may be necessary to span the distance between the ligand binding sites on the POI and the E3 ligase.
Table 1: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~12 | >5000 | <20 | [3] |
| BRD4 | CRBN | PEG | ~19 | <500 | >80 | [3] |
| BRD4 | CRBN | PEG | ~26 | <500 | >80 | [3] |
| BRD4 | VHL | PEG | ~12 | ~100 | ~90 | [3] |
| BRD4 | VHL | PEG | ~19 | ~200 | ~80 | [3] |
| BRD4 | VHL | PEG | ~26 | >500 | <60 | [3] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
Note: The data in this table is compiled from various sources and is intended to be illustrative of general trends. Actual DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Based on these trends, a PROTAC with a 24-unit PEG linker (approximately 72 atoms) would be considered a long linker. For some targets, this length may be optimal, while for others it could be beyond the ideal range, leading to decreased potency. Therefore, experimental validation with a matrix of linker lengths is crucial in the design of a novel PROTAC.
Experimental Protocols
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the most common method for quantifying the degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[4]
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.[4]
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein lysate.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[4]
-
Separate proteins by electrophoresis.[5]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane with TBST.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane with TBST.[5]
-
Incubate with ECL substrate and capture the chemiluminescent signal.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein signal to the loading control signal.[5]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[5]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target inside the cell.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents (as above)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a fixed concentration (e.g., 10x the degradation DC50) or a vehicle control for a specified time.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[6]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot as described above.[6]
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
DMSO (vehicle control)
-
IP lysis buffer
-
Antibody against the target protein or a tagged version of the POI/E3 ligase
-
Protein A/G magnetic beads or agarose beads
-
Western blot reagents (as above)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control, then lyse the cells with a gentle IP lysis buffer to preserve protein-protein interactions.[7]
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against the target protein and the E3 ligase.[7]
-
-
Data Analysis: The presence of the E3 ligase in the immunoprecipitate of the target protein (and vice versa) in a PROTAC-dependent manner indicates the formation of the ternary complex.
Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and intervention by a BRD4 PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Click Chemistry vs. Bromo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its stability, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This guide provides an objective comparison of two prominent linker strategies in PROTAC development: the use of flexible Bromo-PEG linkers and the application of rigidifying linkers synthesized via click chemistry. We will delve into their respective advantages and disadvantages, present available experimental data for comparison, and provide detailed experimental protocols.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in orchestrating this process, as its length, flexibility, and chemical composition dictate the efficiency of ternary complex formation and the subsequent ubiquitination event.
Navigating Precision and Specificity: A Comparative Guide to BET-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the on-target and off-target performance of the VHL-based PROTAC MZ1, featuring a PEG-based linker, and the CRBN-based PROTAC ARV-825.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in their design is the linker connecting the target-binding and E3 ligase-recruiting moieties. While the user's initial query concerned "Bromo-PEG24-Boc PROTACs," it is important to clarify that this describes a chemical linker used in PROTAC synthesis, not a complete PROTAC molecule.
This guide provides a detailed comparison of two well-characterized PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene transcription. We will assess MZ1 , which incorporates a polyethylene glycol (PEG) linker and recruits the von Hippel-Lindau (VHL) E3 ligase, against ARV-825 , which utilizes a different linker chemistry and recruits the Cereblon (CRBN) E3 ligase. This comparison will focus on their on-target efficacy, off-target profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Shared Strategy of Induced Degradation
Both MZ1 and ARV-825 are designed to induce the degradation of BET proteins. They function by forming a ternary complex, bringing together the target protein (BRD4) and an E3 ubiquitin ligase (VHL for MZ1, CRBN for ARV-825). This proximity facilitates the ubiquitination of BRD4, marking it for destruction by the proteasome. The degradation of BRD4 leads to the downregulation of key oncogenes, such as c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
On-Target Performance: A Head-to-Head Comparison
The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Both MZ1 and ARV-825 have demonstrated potent degradation of BRD4 at nanomolar concentrations.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 nM | >90% at 100 nM | [3][4] |
| H838 | 23 nM | >90% at 100 nM | [3][4] | |||
| BRD2/BRD3 | HeLa | Higher than BRD4 | Complete at 2 µM | [4] | ||
| ARV-825 | CRBN | BRD2/3/4 (pan-BET) | Burkitt's Lymphoma (BL) | < 1 nM | Not Reported | [3] |
| 22RV1 | 0.57 nM | Not Reported | [3] | |||
| NAMALWA | 1 nM | Not Reported | [3] | |||
| CA46 | 1 nM | Not Reported | [3] |
Key Observations:
-
Potency: Both PROTACs are highly potent, with ARV-825 generally exhibiting lower DC50 values, suggesting it is more potent in the cell lines tested.[3]
-
Selectivity within BET Family: MZ1 displays preferential degradation of BRD4 over BRD2 and BRD3.[4][5] In contrast, ARV-825 is considered a pan-BET degrader, potently degrading BRD2, BRD3, and BRD4.[6][7] This difference in selectivity can be advantageous for dissecting the specific roles of BRD4.
Off-Target Effects: The Importance of Proteome-Wide Analysis
A crucial aspect of PROTAC development is understanding their specificity across the entire proteome. Mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation.
MZ1 (VHL-recruiting, PEG linker):
Quantitative proteomic studies have shown that MZ1 is highly selective for the BET family of proteins. In a study analyzing over 5,600 proteins in HeLa cells treated with 1 µM MZ1, the most significantly downregulated proteins were BRD4, BRD3, and BRD2.[5] This indicates that at this concentration, MZ1 has minimal off-target degradation effects.
| Protein | Log2 Fold Change (MZ1 vs. DMSO) | p-value | Observation | Reference(s) |
| BRD4 | -2.5 | < 0.01 | Significant and selective degradation | [8] |
| BRD2 | -1.5 | < 0.05 | Moderate degradation | [8] |
| BRD3 | -1.3 | < 0.05 | Moderate degradation | [8] |
| Other Proteins | No significant change | > 0.05 | Minimal off-target degradation observed | [5][8] |
ARV-825 (CRBN-recruiting, alkyl/ether linker):
As ARV-825 utilizes a pomalidomide-based ligand to recruit CRBN, it carries the potential for off-target degradation of zinc-finger (ZF) proteins, a known class of off-targets for this E3 ligase binder.[9] While comprehensive, direct comparative proteomics data against MZ1 is limited, researchers using CRBN-based PROTACs should be aware of this potential and perform thorough off-target analysis.[9]
Key Considerations:
-
The choice of E3 ligase recruiter can influence the off-target profile.
-
Unbiased quantitative proteomics is essential to confirm the selectivity of a PROTAC and identify any potential liabilities.[10][11][12]
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and well-controlled experiments. Below are summaries of key protocols.
Western Blotting for On-Target Degradation
-
Objective: To quantify the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.
-
Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time course. Include vehicle (e.g., DMSO) and negative controls.
-
Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC mediates the ubiquitination of the target protein.
-
Methodology:
-
Reaction Setup: Combine purified E1, E2, the specific E3 ligase complex (e.g., VHL or CRBN), ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting, looking for higher molecular weight bands or a smear indicative of polyubiquitination.
-
Mass Spectrometry for Off-Target Analysis
-
Objective: To obtain an unbiased, proteome-wide view of PROTAC selectivity.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a negative control PROTAC.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags for multiplexed quantitative analysis.
-
LC-MS/MS: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Compare protein abundance between the PROTAC-treated and control samples to identify any significantly downregulated proteins, which represent potential off-targets.
-
Conclusion
Both MZ1 and ARV-825 are potent degraders of BRD4, offering valuable tools for cancer research and therapeutic development. The choice between them may depend on the specific research question. MZ1, with its PEG-based linker and VHL recruitment, offers preferential degradation of BRD4 with a clean off-target profile demonstrated in proteomics studies.[5][8] ARV-825, a CRBN-recruiting PROTAC, provides potent pan-BET degradation but requires careful assessment for potential off-target effects on zinc-finger proteins.[6][9] This comparative guide highlights the importance of comprehensive experimental validation, particularly through quantitative proteomics, to fully characterize the on-target efficacy and off-target specificity of novel PROTAC molecules.
References
- 1. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Biophysical techniques to confirm target engagement of Bromo-PEG24-Boc PROTACs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers developing novel PROTACs, such as those incorporating a bromodomain-targeting warhead linked via a polyethylene glycol (PEG) chain (e.g., Bromo-PEG24-Boc PROTACs), rigorous confirmation of target engagement is a critical step. This guide provides a comparative overview of key biophysical techniques used to quantitatively assess the binding of these PROTACs to their intended bromodomain-containing proteins and their interaction with the recruited E3 ligase.
The "this compound" nomenclature suggests a PROTAC construct with a brominated moiety (potentially for linkage or as part of the warhead), a 24-unit polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. The long, flexible PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase, influencing the stability and cooperativity of the resulting ternary complex.[1][2][3] The techniques outlined below are essential for characterizing these interactions and optimizing PROTAC design.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome, while the PROTAC can be recycled to engage another target protein molecule.[4][5]
Caption: General workflow of PROTAC-mediated protein degradation.[6]
Comparison of Biophysical Techniques for Target Engagement
Several biophysical methods can be employed to confirm and quantify the binding interactions of a PROTAC with its target protein and E3 ligase, both individually (binary interactions) and as a ternary complex. The choice of technique often depends on the specific questions being asked, throughput requirements, and sample availability.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent tracer/ligand in live cells. | Intracellular Target Occupancy, Compound Affinity (IC50), Residence Time. | Live-cell assay, providing physiologically relevant data; High-throughput compatible.[1] | Requires genetic modification of cells; Indirect measurement of binding. |
| Surface Plasmon Resonance (SPR) | Change in refractive index at a sensor surface upon mass accumulation (binding).[7] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Cooperativity (α). | Real-time, label-free kinetics; High sensitivity; Can measure both binary and ternary complex formation.[7] | Requires immobilization of one binding partner, which may affect its activity; Can be complex to set up. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Gold standard for thermodynamics; Label-free, in-solution measurement. | Low throughput; Requires large amounts of pure protein; Sensitive to buffer mismatch. |
| Biolayer Interferometry (BLI) | Measures the change in the interference pattern of light reflected from a biosensor tip upon binding. | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff). | Real-time, label-free; Higher throughput than SPR; Less sensitive to buffer composition changes. | Lower sensitivity than SPR; Generally not suitable for small molecule-protein interactions. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Target Engagement in cells/lysates, Thermal Shift (ΔTm). | In-cell/in-vivo applicability without modifying the compound or protein; Can identify off-targets. | Indirect measure of binding; Not all binding events cause a thermal shift; Lower throughput (Western blot readout). |
Experimental Protocols and Workflows
Below are detailed methodologies for key experiments cited in the comparison table.
NanoBRET™ Target Engagement Assay
This protocol is adapted for assessing the intracellular engagement of a bromodomain-targeting PROTAC.
Experimental Workflow:
Caption: Workflow for a NanoBRET Target Engagement Assay.
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with a plasmid encoding the target bromodomain protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Assay Preparation: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white 96-well assay plate.
-
Compound Addition: Add the fluorescent tracer specific for the bromodomain target to all wells. Then, add the this compound PROTAC in a serial dilution. Include a "no PROTAC" control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate to all wells. Immediately measure the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the PROTAC's affinity for the target in a cellular environment.[1]
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol describes how to measure the kinetics of ternary complex formation between a bromodomain (BRD4), a PROTAC, and the E3 ligase VHL.
Experimental Workflow:
Caption: Workflow for an SPR-based ternary complex analysis.
Protocol:
-
Immobilization: Use a Biacore instrument with a streptavidin (SA) sensor chip. Inject a solution of biotinylated VHL E3 ligase complex over one flow cell to achieve an immobilization level of approximately 200-400 Response Units (RU). Use another flow cell as a reference surface.
-
Analyte Preparation: Prepare a dilution series of the target protein (e.g., the second bromodomain of BRD4, BRD4BD2) in running buffer (e.g., HBS-EP+). For each BRD4 concentration, prepare a sample with a constant, near-saturating concentration of the this compound PROTAC.
-
Binding Measurement: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the BRD4/PROTAC mixture over the reference and VHL-immobilized flow cells for 120-180 seconds to monitor association. Then, flow running buffer over the chip for 300-600 seconds to monitor dissociation.
-
Regeneration: Between cycles, inject a regeneration solution (e.g., a low pH glycine solution) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference flow cell data, fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model using the instrument's analysis software. This will yield the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (α) can be calculated by comparing the KD of the PROTAC binding to the E3 ligase in the presence and absence of the target protein.
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to verify target engagement in intact cells by observing the thermal stabilization of the target protein.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PROTACs: Flexible vs. Rigid Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, offering a method to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3][]
This guide provides an objective comparison of PROTACs featuring flexible versus rigid linkers, supported by experimental data and detailed methodologies to inform rational drug design.
The PROTAC Mechanism of Action
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5] Within this complex, the E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome.[] The PROTAC is then released to repeat the cycle, acting as a catalyst for degradation.[6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible or rigid linker design is a critical decision in PROTAC development, with each approach offering distinct advantages and disadvantages.
Flexible Linkers (e.g., Alkyl, PEG Chains)
Flexible linkers, composed of moieties like polyethylene glycol (PEG) or simple alkyl chains, are the most common type used in early-stage PROTAC development.[][7] Their prevalence is due to their synthetic tractability and the ease with which their length can be modified.[8]
-
Advantages:
-
Synthetic Accessibility: Alkyl and PEG chains are readily synthesized and modified, facilitating rapid exploration of structure-activity relationships (SAR).[8]
-
Conformational Freedom: High flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[7]
-
Improved Solubility: PEG linkers, in particular, are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule.[9]
-
-
Disadvantages:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[7]
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and poor membrane permeability, negatively impacting drug-like properties.[7] Hydrophobic alkyl chains can also limit solubility.[10]
-
Metabolic Instability: Flexible linkers, especially PEG chains, can be more susceptible to metabolic degradation in vivo.[9][10]
-
Rigid Linkers (e.g., Cycloalkanes, Aromatics, Triazoles)
Rigid linkers incorporate structural elements like piperazine/piperidine rings, aromatic systems, or alkynes to restrict conformational flexibility.[8][9] This approach aims to pre-organize the PROTAC into a bioactive conformation.
-
Advantages:
-
Enhanced Ternary Complex Stability: By reducing the entropic penalty, rigid linkers can pre-organize the molecule into a favorable conformation for binding, potentially leading to more stable ternary complexes.[10][11] Aromatic linkers can also introduce beneficial π-π stacking interactions.[9][]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic (DMPK) properties.[10][13]
-
Increased Selectivity: A well-designed rigid linker can disfavor the formation of off-target ternary complexes, thereby improving selectivity.[7]
-
-
Disadvantages:
-
Synthetic Challenge: Rigid linkers are often more synthetically complex and challenging to prepare compared to their flexible counterparts.[10]
-
Risk of Unproductive Geometry: The lack of flexibility can be a double-edged sword; if the pre-organized conformation is not optimal, it can hinder the formation of a productive ternary complex.[10]
-
Solubility Issues: Aromatic rings can increase crystal packing energy and decrease kinetic solubility, potentially impairing cell permeation.[]
-
Caption: Key advantages and disadvantages of flexible versus rigid linkers.
Quantitative Data Comparison
The optimal linker is highly dependent on the specific POI and E3 ligase pair, making direct comparisons across different systems challenging.[10] However, general trends can be observed. The following table summarizes representative data illustrating how linker choice can impact key performance metrics.
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| ERα - VHL | Flexible (PEG) | 12 | >1000 | ~20 | Shorter flexible linkers can be inefficient. | [14] |
| ERα - VHL | Flexible (PEG) | 16 | 9.8 | >95 | A modest increase in flexible linker length dramatically improved degradation. | [14] |
| TBK1 - VHL | Flexible (PEG/Alkyl) | < 12 | No degradation | N/A | A minimum linker length was required to bridge the two proteins effectively. | [8] |
| TBK1 - VHL | Flexible (PEG/Alkyl) | 21 | 3 | 96 | Optimal flexible linker length leads to potent, sub-nanomolar degradation. | [8] |
| AR - CRBN | Flexible (PEG/Alkyl) | N/A | >100 | <50 | Initial flexible linkers resulted in poor degradation and DMPK properties. | [8] |
| AR - CRBN | Rigid (piperidine/alkyne) | N/A | < 1 | >90 | A rigid linker led to potent degradation and improved pharmacokinetic properties. | [8] |
| BRD4 - CRBN | Flexible (PEG) | ~21 (MZ1) | 13 | >90 | The flexible linker in MZ1 is effective but conformationally dynamic. | [15] |
| BRD4 - CRBN | Rigid (Macrocycle) | ~21 (Macro-MZ1) | ~15 | >90 | A rigidified macrocyclic linker maintained potency, suggesting a pre-organized, active conformation. | [15] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[6]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[6]
Experimental Protocols
Systematic evaluation is essential to compare the efficacy of different PROTAC linkers. The workflow typically involves assessing ternary complex formation, cellular degradation potency, and overall effects on cell health.
Caption: A typical experimental workflow for evaluating PROTAC candidates.
Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16]
-
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein in a cellular context.
-
Materials:
-
Cultured cells expressing the POI.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Cell Plating: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Perform densitometry analysis on the protein bands. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[6][16]
-
Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) of ternary complex formation.[10][17]
-
Objective: To quantify the binding affinity and thermodynamics of the PROTAC-mediated ternary complex.
-
Materials:
-
Purified recombinant POI and E3 ligase complex (e.g., VCB).
-
PROTAC solution.
-
Isothermal titration calorimeter.
-
Matched buffer (e.g., HEPES or PBS with 0.05% Tween-20).
-
-
Procedure:
-
Preparation: Prepare solutions of the PROTAC, POI, and E3 ligase in a precisely matched buffer. Degas all solutions before use.
-
Instrument Setup: Load the titrant (e.g., POI) into the syringe of the ITC instrument. Load the titrand (e.g., a pre-mixed solution of E3 ligase and PROTAC) into the sample cell.
-
Titration: Perform a series of small, timed injections of the titrant into the titrand while monitoring the heat changes (power required to maintain zero temperature difference between the sample and reference cells).
-
Data Analysis: Integrate the heat peaks for each injection and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]
-
Conclusion and Future Directions
The design of the linker is a critical, multifaceted challenge that is paramount to the success of a PROTAC therapeutic.[3] Flexible linkers offer synthetic simplicity and are invaluable for initial screening, but often suffer from poor drug-like properties.[8] Rigid linkers present a pathway to enhanced potency and improved pharmacokinetics through conformational pre-organization, but require greater synthetic effort and carry the risk of enforcing a non-productive geometry.[10]
The future of PROTAC design will likely involve a more integrated approach, combining computational modeling to predict ternary complex structures with high-throughput synthesis and screening.[5][15] The development of novel linker chemistries that balance conformational control with favorable physicochemical properties will be essential for creating the next generation of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. chempep.com [chempep.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals
The safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Bromo-PEG24-Boc, a bifunctional linker commonly used in the synthesis of PROTACs and other drug conjugates. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound is not publicly available, information from similar compounds suggests it should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Waste Characterization and Segregation
This compound is a halogenated organic compound due to the presence of bromine. This classification is critical for proper waste segregation.
Key Chemical Properties for Disposal:
| Property | Value/Classification | Disposal Implication |
| Chemical State | Solid or liquid | Determines the type of waste container. |
| Halogen Content | Contains Bromine | Must be disposed of as halogenated organic waste [1][2]. |
| Reactivity | The Boc protecting group is sensitive to strong acids[3][4]. | Avoid mixing with acidic waste streams to prevent uncontrolled reactions and gas evolution (CO2)[3][5]. |
| Hazard Class | Likely irritant (skin, eyes, respiratory) based on similar compounds. | Handle with appropriate PPE in a fume hood. |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes contaminated items such as weighing paper, spatulas, and gloves.
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste . Do not mix with non-halogenated solvent waste[6][7]. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw cap[6].
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Halogenated Organic Waste"). Ensure the container is dated.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong acids. Ensure secondary containment is used for liquid waste containers[7].
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash[7].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled safely, efficiently, and in accordance with established laboratory safety protocols and environmental regulations. By providing clear, actionable guidance, researchers can maintain a safe laboratory environment while advancing their scientific objectives.
References
- 1. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 2. uakron.edu [uakron.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Bromo-PEG24-Boc
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bromo-PEG24-Boc. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemically resistant gloves | Disposable nitrile gloves are suitable for short-term protection. Change gloves immediately if contaminated.[1] |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn and fully buttoned.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standard. A face shield may be required for splash hazards.[1][2] |
| Respiratory Protection | Fume hood or approved respirator | Work in a well-ventilated laboratory fume hood. If a fume hood is not available, use an appropriate respirator.[1] |
Operational Plan: Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for similar compounds, noting the hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
- Ensure that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before starting your experiment.
2. Donning Personal Protective Equipment (PPE):
- Put on a long-sleeved laboratory coat.[1]
- Wear safety glasses with side shields or chemical splash goggles.[1][3]
- Wear nitrile gloves, ensuring there are no tears or holes.[1]
3. Handling the Compound:
- This compound is typically a solid or liquid. Handle with care to avoid creating dust or aerosols.
- If weighing the solid, do so in a fume hood or on a balance with a draft shield.
- If using a solution, avoid splashes and direct contact with skin and eyes.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
4. Post-Handling Procedures:
- After handling, wash your hands thoroughly with soap and water.
- Clean the work area and any contaminated equipment.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles/face shield, and finally the lab coat.
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
On Skin: Remove contaminated clothing and rinse the skin thoroughly with water.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
This compound is a halogenated organic compound due to the presence of bromine.[5]
-
All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, pipette tips), and reaction residues, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[5][6]
-
Do not mix halogenated waste with non-halogenated waste streams, as this can increase disposal costs and complexity.[7]
Disposal Method:
-
The primary disposal method for halogenated organic waste is incineration at high temperatures in a licensed hazardous waste facility.[8] This process ensures the complete destruction of the compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Experimental Workflow
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. Bromo-PEG7-Boc|MSDS [dcchemicals.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
